Product packaging for (3-Chloro-5-methylphenyl)boronic acid(Cat. No.:CAS No. 913836-14-3)

(3-Chloro-5-methylphenyl)boronic acid

Cat. No.: B151483
CAS No.: 913836-14-3
M. Wt: 170.4 g/mol
InChI Key: QXHLBINWDJITMJ-UHFFFAOYSA-N
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Description

(3-Chloro-5-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C7H8BClO2 and its molecular weight is 170.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BClO2 B151483 (3-Chloro-5-methylphenyl)boronic acid CAS No. 913836-14-3

Properties

IUPAC Name

(3-chloro-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8BClO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHLBINWDJITMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611157
Record name (3-Chloro-5-methylphenyl)boronic acid
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Molecular Weight

170.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-14-3
Record name (3-Chloro-5-methylphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-methylbenzeneboronic acid
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Foundational & Exploratory

Technical Guide: (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 913836-14-3

This technical guide provides an in-depth overview of (3-Chloro-5-methylphenyl)boronic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. This document outlines its chemical and physical properties, detailed synthesis and application protocols, and its role in the development of targeted therapeutics.

Chemical and Physical Properties

Table 1: General Properties

PropertyValueReference
CAS Number 913836-14-3
Molecular Formula C₇H₈BClO₂
Molecular Weight 170.40 g/mol
Appearance White to off-white solid/powder[1]

Table 2: Physical Properties (with reference to analogous compounds)

PropertyValueNotes
Melting Point Not specified3-Chlorophenylboronic acid melts at 185-189 °C[2]. 3-Methylphenylboronic acid melts at 160-162 °C[3]. 3-Fluoro-5-methylphenylboronic acid melts at 222 °C[4].
Boiling Point Not specifiedData not available.
Solubility Not specifiedGenerally soluble in organic solvents like methanol, ethanol, and DMSO.

Table 3: Spectroscopic Data (Conceptual - based on analogous compounds)

SpectrumKey Features
¹H NMR Aromatic protons (3H, multiplet), methyl protons (3H, singlet), boronic acid protons (2H, broad singlet). The aromatic region would show a characteristic splitting pattern for a 1,3,5-trisubstituted benzene ring.
¹³C NMR Aromatic carbons (6 signals), methyl carbon (1 signal). The carbon attached to boron would show a characteristic chemical shift.
IR (Infrared) O-H stretching (broad, ~3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C-H aliphatic stretching (~2900-3000 cm⁻¹), C=C aromatic stretching (~1600 cm⁻¹), B-O stretching (~1350 cm⁻¹), C-Cl stretching (~700-800 cm⁻¹).
Mass Spec. Molecular ion peak (M+) corresponding to the molecular weight. Isotopic pattern characteristic of a molecule containing chlorine.

Synthesis Protocols

The synthesis of this compound is typically achieved through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup. A detailed experimental protocol based on established methods for analogous compounds is provided below.

Synthesis from 1-Bromo-3-chloro-5-methylbenzene

This protocol describes the formation of the Grignard reagent from 1-bromo-3-chloro-5-methylbenzene, followed by its reaction with triisopropyl borate.

Experimental Workflow:

G start 1-Bromo-3-chloro-5-methylbenzene reagent1 Magnesium turnings Anhydrous THF start->reagent1 grignard Formation of Grignard Reagent reagent1->grignard reagent2 Triisopropyl borate Anhydrous THF, -78 °C grignard->reagent2 boronate_ester Formation of Boronate Ester Intermediate reagent2->boronate_ester reagent3 Aqueous HCl (1M) boronate_ester->reagent3 hydrolysis Hydrolysis reagent3->hydrolysis product This compound hydrolysis->product

Synthesis Workflow

Methodology:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine and a few milliliters of anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of 1-bromo-3-chloro-5-methylbenzene (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

    • Once the reaction starts, add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • In a separate flame-dried flask, dissolve triisopropyl borate (1.2 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the prepared Grignard reagent to the cooled triisopropyl borate solution via a cannula, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Isolation:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 1M aqueous hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 1-2 hours to hydrolyze the boronate ester.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Applications in Drug Discovery

This compound is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in many biologically active molecules, including inhibitors of key signaling pathways implicated in diseases such as cancer and inflammation.

Role as a Building Block for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases. Small molecule inhibitors that target specific kinases are a major focus of modern drug discovery. The (3-chloro-5-methylphenyl) moiety can be incorporated into potential kinase inhibitors to occupy specific hydrophobic pockets in the enzyme's active site, thereby enhancing potency and selectivity.

Potential Signaling Pathway Target: p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Overactivation of this pathway is implicated in inflammatory diseases and cancer. Several p38 MAPK inhibitors have been developed, and the synthesis of many of these involves Suzuki-Miyaura coupling reactions.

G ext_stimuli External Stimuli (e.g., Cytokines, Stress) mapkkk MAPKKK (e.g., TAK1, MEKKs) ext_stimuli->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream phosphorylates inhibitor (3-Chloro-5-methylphenyl)- based Inhibitor inhibitor->p38 response Cellular Response (Inflammation, Apoptosis) downstream->response

p38 MAPK Signaling Pathway Inhibition
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Reaction Scheme:

Ar-Br + (3-Chloro-5-methylphenyl)B(OH)₂ --[Pd catalyst, base, solvent]--> Ar-(3-Chloro-5-methylphenyl)

Methodology:

  • Reaction Setup:

    • To a dry reaction vessel, add the aryl bromide (1.0 equivalent), this compound (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood. The GHS hazard classifications for analogous compounds suggest that it may cause skin, eye, and respiratory irritation.

Table 4: GHS Hazard Information (based on analogous compounds)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the construction of complex molecules in the field of drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of biaryl and heteroaryl compounds, which are key components of many targeted therapeutics, including kinase inhibitors. Proper handling and storage are essential to ensure safety and maintain the integrity of this compound. This guide provides a comprehensive overview to support its effective use in research and development.

References

An In-depth Technical Guide to (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (3-Chloro-5-methylphenyl)boronic acid, a valuable reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development.

Core Chemical Properties

This compound, with the CAS number 913836-14-3, is a substituted phenylboronic acid.[1] Boronic acids are notable for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[2] The presence of both a chloro and a methyl group on the phenyl ring influences the electronic properties and reactivity of the molecule, offering chemists nuanced control in synthetic applications.

Table 1: General and Physical Properties of this compound and Related Compounds

PropertyThis compound3-Chlorophenylboronic acid (for comparison)3-Methylphenylboronic acid (for comparison)
CAS Number 913836-14-3[1]63503-60-6[3]17933-03-8
Molecular Formula C₇H₈BClO₂[1]C₆H₆BClO₂[3]C₇H₉BO₂
Molecular Weight 170.4 g/mol [1]156.37 g/mol [3]135.96 g/mol
Physical State SolidSolid, Crystalline Powder or Needles[3]White to light yellow crystalline powder
Melting Point Data not available185 - 189 °C[3]160 - 162 °C
Boiling Point Data not available311.4 ± 44.0 °C (Predicted)Data not available
Solubility Data not availableSlightly soluble in water; soluble in ether, tetrahydrofuran, dimethyl sulfoxide, dimethyl formamide, methanol.Data not available
Storage Temperature Inert atmosphere, 2-8°CInert atmosphere, Room TemperatureRoom Temperature

Spectroscopic Data

Expected Spectroscopic Characteristics:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct aromatic proton signals in the range of 7.0-8.0 ppm. The methyl protons would appear as a singlet further upfield, typically around 2.3-2.5 ppm. The protons of the B(OH)₂ group often appear as a broad singlet and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR would display characteristic signals for the aromatic carbons, with the carbon attached to the boron atom often showing a broader signal or being unobserved due to quadrupolar relaxation. The methyl carbon would resonate in the aliphatic region.

  • IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the boronic acid group, typically in the region of 3200-3600 cm⁻¹. Strong B-O stretching vibrations are also expected around 1300-1400 cm⁻¹. Characteristic C-H and C=C stretching and bending frequencies for the substituted aromatic ring would also be present.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Purification

General Synthesis of Arylboronic Acids

A common method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent or an organolithium species with a trialkyl borate, followed by acidic hydrolysis. For this compound, the synthesis would likely start from 1-bromo-3-chloro-5-methylbenzene.

Logical Workflow for Synthesis:

G A 1-Bromo-3-chloro-5-methylbenzene B Grignard Reagent Formation (Mg, THF) A->B C (3-Chloro-5-methylphenyl)magnesium bromide B->C D Reaction with Trialkyl Borate (e.g., Trimethyl borate) C->D E Boronate Ester Intermediate D->E F Acidic Hydrolysis (e.g., HCl) E->F G This compound F->G

Figure 1: Synthetic pathway for this compound.
Purification of Boronic Acids

Boronic acids can often be purified by recrystallization. A common procedure involves dissolving the crude boronic acid in a hot solvent, followed by cooling to induce crystallization. It is important to note that arylboronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can affect their reactivity. Proper drying is crucial to minimize boroxine formation.

Core Applications and Experimental Protocols

The primary application of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex. A base is required to activate the boronic acid for transmetalation to the palladium center.

General Catalytic Cycle:

G cluster_0 A Pd(0)Ln B Oxidative Addition (R'-X) A->B C R'-Pd(II)LnX B->C D Transmetalation (Ar-B(OH)₂) C->D Base E R'-Pd(II)LnAr D->E F Reductive Elimination E->F F->A G R'-Ar F->G

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for a particular substrate combination.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.01-0.05 eq.).

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Add the degassed solvent(s) via syringe.

  • The reaction mixture is heated with stirring to the desired temperature (typically 80-110 °C) and monitored by TLC or GC/LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Experimental Workflow:

G A Combine Reactants: This compound, Aryl Halide, Base, Catalyst B Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor Reaction Progress) C->D E Workup: Cool, Dilute, Wash D->E F Dry and Concentrate E->F G Purification (Column Chromatography) F->G H Pure Biaryl Product G->H

Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable synthetic building block, primarily utilized in the versatile Suzuki-Miyaura cross-coupling reaction. Its specific substitution pattern offers unique electronic properties that can be exploited in the synthesis of complex organic molecules for pharmaceutical and materials science applications. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide provides a foundational understanding of its properties and applications based on the principles of boronic acid chemistry and data from analogous compounds. Further research to fully characterize this compound would be beneficial to the scientific community.

References

An In-depth Technical Guide on the Molecular Weight of (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed breakdown of the molecular weight determination for (3-Chloro-5-methylphenyl)boronic acid, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

This compound is an organic compound. Its structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a boronic acid group. Based on this structure, the molecular formula is determined to be C₇H₈BClO₂ .

Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of each atom present in the molecule. The standard atomic weights of the constituent elements are sourced from the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is as follows:

Molecular Weight = (7 × Atomic Weight of Carbon) + (8 × Atomic Weight of Hydrogen) + (1 × Atomic Weight of Boron) + (1 × Atomic Weight of Chlorine) + (2 × Atomic Weight of Oxygen)

  • (7 × 12.011 u) + (8 × 1.008 u) + (1 × 10.81 u) + (1 × 35.45 u) + (2 × 15.999 u)

  • 84.077 u + 8.064 u + 10.81 u + 35.45 u + 31.998 u = 170.399 u

For practical purposes in chemistry, this is often rounded. For instance, the molecular weight for the isomeric compound (3-Chloro-2-methylphenyl)boronic acid is listed as 170.4 g/mol .[1][2]

Data Presentation

The quantitative data for the molecular weight calculation is summarized in the table below for clarity and easy comparison.

ElementSymbolCountStandard Atomic Weight (u)[3][4][5][6][7][8][9][10][11][12][13][14][15][16]Total Weight (u)
CarbonC712.01184.077
HydrogenH81.0088.064
BoronB110.8110.81
ChlorineCl135.4535.45
OxygenO215.99931.998
Total 170.399

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining the molecular weight from the compound's name and its constituent elements.

MolecularWeightCalculation Compound This compound Formula Molecular Formula C₇H₈BClO₂ Compound->Formula leads to Elements Constituent Elements (C, H, B, Cl, O) Formula->Elements identifies Calculation Summation of Weights (7C) + (8H) + (1B) + (1Cl) + (2*O) Formula->Calculation AtomicWeights Standard Atomic Weights C: 12.011, H: 1.008, B: 10.81 Cl: 35.45, O: 15.999 Elements->AtomicWeights requires AtomicWeights->Calculation Result Molecular Weight 170.399 g/mol Calculation->Result equals

Diagram illustrating the molecular weight calculation workflow.

References

An In-depth Technical Guide to the Synthesis of (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Chloro-5-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the formation of carbon-carbon bonds, a fundamental transformation in modern medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in its preparation and application.

Introduction

Arylboronic acids and their derivatives are indispensable reagents in organic chemistry, largely due to their stability, low toxicity, and versatility in cross-coupling reactions.[1][2] this compound, with its specific substitution pattern, serves as a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the chloro and methyl groups on the phenyl ring allows for tailored modifications to target molecules, influencing their steric and electronic properties, and ultimately their biological activity. This guide will focus on the two most prevalent and practical methods for the synthesis of this important building block: the Grignard reaction pathway and the lithiation-borylation pathway.

Core Synthesis Pathways

The synthesis of this compound primarily proceeds through the formation of an organometallic intermediate from a corresponding aryl halide, which is then quenched with a borate ester. The two main strategies to generate the necessary organometallic species are via a Grignard reagent or an organolithium reagent.

Grignard Reaction Pathway

This classic and widely used method involves the formation of a Grignard reagent from an aryl halide (typically a bromide or iodide) and magnesium metal. This organomagnesium compound then acts as a nucleophile, attacking the electrophilic boron atom of a trialkyl borate. Subsequent acidic hydrolysis yields the desired boronic acid. The precursor for this pathway is typically 1-bromo-3-chloro-5-methylbenzene.

G1 A 1-Bromo-3-chloro-5-methylbenzene C (3-Chloro-5-methylphenyl)magnesium bromide (Grignard Reagent) A->C THF B Magnesium (Mg) B->C E Boronate Ester Intermediate C->E D Triisopropyl Borate D->E -78 °C to rt G This compound E->G F Acidic Hydrolysis (e.g., HCl) F->G

Figure 1: Grignard reaction pathway for the synthesis of this compound.

Lithiation-Borylation Pathway

An alternative to the Grignard route is the use of an organolithium reagent. This method involves a halogen-lithium exchange reaction between an aryl halide (often an iodide for faster exchange) and an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures. The resulting aryllithium species is highly nucleophilic and reacts readily with a trialkyl borate. Subsequent hydrolysis affords the final boronic acid product. This pathway can be advantageous when the Grignard reagent formation is problematic. The starting material for this route would ideally be 1-chloro-3-iodo-5-methylbenzene.

G2 A 1-Chloro-3-iodo-5-methylbenzene C (3-Chloro-5-methylphenyl)lithium A->C THF, -78 °C B n-Butyllithium B->C E Boronate Ester Intermediate C->E D Triisopropyl Borate D->E -78 °C to rt G This compound E->G F Acidic Hydrolysis (e.g., HCl) F->G G3 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Flame-dry glassware under N2/Ar B Add Mg turnings and I2 A->B E Initiate Grignard reaction B->E C Prepare solution of aryl bromide in THF F Add aryl bromide dropwise C->F D Prepare solution of borate ester in THF H Cool borate ester solution to -78 °C D->H E->F G Reflux to complete Grignard formation F->G I Add Grignard reagent to borate ester G->I H->I J Warm to room temperature and stir overnight I->J K Acidic hydrolysis with 1 M HCl J->K L Extract with ethyl acetate K->L M Wash with brine, dry over MgSO4 L->M N Concentrate under reduced pressure M->N O Recrystallize from ethyl acetate/hexane N->O

References

physical properties of (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of (3-Chloro-5-methylphenyl)boronic acid

Introduction

This compound, with the CAS Number 913836-14-3, is a specialized organoboron compound belonging to the arylboronic acid family.[1][2] These compounds are critical reagents in modern organic chemistry, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The are fundamental to its storage, handling, reactivity, and solubility in various solvent systems, which is critical for its effective use in synthetic chemistry and drug development. This document provides a comprehensive overview of its key physical characteristics, the experimental methods used to determine them, and logical workflows relevant to its chemical behavior.

Core Physical and Chemical Properties

The dictate its behavior in a laboratory and industrial setting. The following table summarizes the key quantitative data available for this compound. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models and data from structurally similar compounds, such as 3-chlorophenylboronic acid.

PropertyValueSource
IUPAC Name This compound
CAS Number 913836-14-3[1][2]
Molecular Formula C₇H₈BClO₂[2]
Molecular Weight 170.4 g/mol [2]
Appearance Solid
Melting Point Data not available. (For comparison, 3-chlorophenylboronic acid melts at 185-189 °C)[3][4]
Boiling Point Data not available. (Predicted for 3-chlorophenylboronic acid: 311.4 ± 44.0 °C)[3]
Density Data not available. (Predicted for 3-chlorophenylboronic acid: 1.32 ± 0.1 g/cm³)[3]
pKa Data not available. (Predicted for 3-chlorophenylboronic acid: 7.55 ± 0.10)[3]
Solubility Data not available. (3-chlorophenylboronic acid is slightly soluble in water; soluble in methanol, ether, THF, DMSO, DMF)[3]
Storage Temperature Inert atmosphere, 2-8°C[5]

Experimental Protocols for Property Determination

The characterization of a chemical compound relies on standardized experimental procedures. Below are detailed methodologies for determining the key physical properties of arylboronic acids.

Determination of Melting Point

The melting point is a crucial indicator of purity. The capillary method is a standard technique.

  • Apparatus: Digital melting point apparatus, capillary tubes.

  • Procedure:

    • A small, dry sample of the crystalline boronic acid is packed into a thin-walled capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. A narrow melting range typically signifies high purity.

Determination of Acidity Constant (pKa)

The pKa value quantifies the Lewis acidity of the boronic acid, which is its ability to accept a pair of electrons from a Lewis base (like OH⁻), a key aspect of its reactivity. Potentiometric titration is a precise method for this determination.[6]

  • Apparatus: Autotitrator or manual titration setup with a calibrated pH meter, burette, stirrer.

  • Reagents: this compound, standardized sodium hydroxide (NaOH) solution (titrant), deionized water.

  • Procedure:

    • A precisely weighed amount of the boronic acid is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is low.

    • The solution is stirred continuously while the pH electrode is submerged.

    • The standardized NaOH solution is added in small, precise increments from the burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

    • The titration continues until well past the equivalence point.

    • The pKa is determined from the resulting titration curve (pH vs. volume of titrant). It is the pH at which half of the boronic acid has been neutralized. The data can be fitted to a modified Henderson-Hasselbach equation for accuracy.[6]

Determination of Solubility

Solubility data is vital for designing reaction conditions and formulations. The shake-flask method is a common and reliable technique.

  • Apparatus: Temperature-controlled orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of the solid boronic acid is added to a known volume of the solvent (e.g., water, buffers at various pH, organic solvents) in a sealed flask.

    • The flask is agitated in a temperature-controlled shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

    • The concentration of the boronic acid in the clear, saturated solution is then quantified using a suitable analytical technique, such as HPLC or UV-Vis spectrophotometry with a pre-established calibration curve.

Visualizations: Chemical Behavior and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key concepts related to the properties and analysis of this compound.

Boronic_Acid_Equilibrium cluster_equilibrium Boronic Acid - Boronate Equilibrium in Water boronic_acid Trigonal Planar Boronic Acid R-B(OH)₂ boronate Tetrahedral Boronate Anion [R-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ lewis_acid Acts as a Lewis Acid (accepts OH⁻) boronic_acid->lewis_acid boronate->boronic_acid + H⁺

Caption: Equilibrium of a trigonal boronic acid with its tetrahedral boronate anion.

pKa_Determination_Workflow Workflow for pKa Determination by Potentiometric Titration cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Weigh Boronic Acid Sample B Dissolve in Deionized Water A->B D Add Standardized NaOH in Increments B->D C Calibrate pH Meter C->D E Record pH after Each Addition D->E allow to equilibrate E->D repeat F Plot pH vs. Volume of Titrant G Identify Equivalence Point F->G H Calculate pKa (pH at 1/2 Equivalence Point) G->H

References

An In-depth Technical Guide to the Stability and Storage of (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for (3-chloro-5-methylphenyl)boronic acid, a key reagent in modern organic synthesis. Understanding the stability profile of this compound is critical for ensuring reaction reproducibility, minimizing impurity formation, and maintaining the integrity of research and development programs. This document outlines the principal degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.

Core Concepts in the Stability of Arylboronic Acids

This compound, like many arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity over time. The primary routes of decomposition include dehydration to form boroxines and oxidative degradation. The substitution pattern on the aromatic ring, in this case, a chloro and a methyl group, influences the electronic properties and, consequently, the stability of the boronic acid moiety.

Dehydration and Boroxine Formation

A common transformation for boronic acids is the reversible dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is often in equilibrium with the monomeric boronic acid, with the position of the equilibrium influenced by the presence of water. While boroxines are often competent reagents in cross-coupling reactions, their formation can lead to inconsistencies in stoichiometry and reaction kinetics. Rigorous drying or, conversely, the presence of a controlled amount of water can shift this equilibrium.

Oxidative Degradation

The boron-carbon bond in arylboronic acids is susceptible to oxidation, leading to the formation of the corresponding phenol (3-chloro-5-methylphenol) and boric acid. This degradation pathway can be promoted by exposure to atmospheric oxygen, certain metal ions, and elevated temperatures.[1][2] For some peptide boronic acid derivatives, this has been identified as a major initial degradation pathway.[1]

Protodeboronation

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 1-chloro-3-methylbenzene. This degradation pathway can be influenced by pH, with both acidic and basic conditions potentially accelerating the process for certain arylboronic acids.[3][4] The rate of protodeboronation is highly dependent on the electronic nature of the substituents on the aromatic ring.[3][4]

Recommended Storage and Handling

To mitigate degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C.[3][5]Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and boroxine formation.
Light Store in a dark place.[6]Protects the compound from potential photolytic degradation.
Moisture Keep container tightly closed and in a dry place.[7]Prevents the ingress of moisture which can facilitate dehydration to boroxines and other hydrolytic degradation pathways.
Incompatibilities Store away from strong oxidizing agents.[6][8]Avoids rapid and potentially hazardous oxidative decomposition.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to accelerate decomposition and identify potential degradation products.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the intact this compound from its degradation products.

Objective: To develop a quantitative HPLC method to monitor the purity of this compound and to separate it from all potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid as a modifier). A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (typically in the range of 220-280 nm).

  • Column Temperature: 30°C.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Develop a gradient elution method that provides good resolution between the parent peak and any observed impurity peaks.

  • Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Study Protocol

Objective: To identify the degradation pathways of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 24, 48 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for a specified period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

For each condition, a control sample (stored under recommended conditions) should be analyzed concurrently. The degradation should be targeted to be in the range of 5-20% to ensure that primary degradation products are observed. Analyze all stressed samples by the developed stability-indicating HPLC method.

NMR Spectroscopy for Structural Elucidation

Objective: To identify the structure of degradation products.

Procedure:

  • Acquire a high-resolution ¹H and ¹³C NMR spectrum of the unstressed this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Note that in protic solvents, the B-OH protons may exchange with the solvent.

  • For any significant degradation product observed in the forced degradation study, attempt to isolate the impurity (e.g., by preparative HPLC).

  • Acquire NMR spectra (¹H, ¹³C, and potentially ¹¹B) of the isolated impurity to elucidate its structure. Comparison with the spectra of suspected degradation products (e.g., 3-chloro-5-methylphenol) can confirm their identity.

Visualization of Stability and Workflow

Degradation Pathways

Figure 1. Potential Degradation Pathways of this compound cluster_degradation Degradation Products A This compound B Boroxine (Trimeric Anhydride) A->B Dehydration (+ H₂O) C 3-Chloro-5-methylphenol A->C Oxidation D 1-Chloro-3-methylbenzene A->D Protodeboronation B->A Hydration (- H₂O)

Caption: Potential Degradation Pathways of this compound.

Experimental Workflow for Stability Assessment

Figure 2. Experimental Workflow for Stability Assessment cluster_method_dev Method Development cluster_stress Forced Degradation cluster_analysis Analysis cluster_elucidation Structural Elucidation A Develop Stability-Indicating HPLC Method B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Stressed Samples by HPLC B->C D Identify and Quantify Degradation Products C->D E Isolate Degradants (e.g., Prep-HPLC) D->E If significant degradation F Characterize Structure (NMR, MS) E->F

Caption: Experimental Workflow for Stability Assessment.

References

Technical Guide: Solubility of (3-Chloro-5-methylphenyl)boronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3-Chloro-5-methylphenyl)boronic acid is a crucial reagent in synthetic organic chemistry, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions. Its solubility in various organic solvents is a critical parameter that dictates reaction efficiency, yield, and scalability. This document provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents a logical workflow for its application in a typical synthetic pathway. Due to the limited availability of public quantitative data, this guide provides an illustrative framework for researchers to establish and apply this vital information in their work.

Solubility Data

The solubility of a reagent is fundamental to its reactivity and the overall success of a chemical transformation. While specific quantitative solubility data for this compound is not extensively published, the following table provides an illustrative example of how such data should be structured for comparative analysis. Researchers are encouraged to generate empirical data for their specific solvent systems using the protocol outlined in Section 3.0.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents at 25°C

SolventChemical FormulaDielectric Constant (ε)Solubility ( g/100 mL) - IllustrativeObservations
Tetrahydrofuran (THF)C₄H₈O7.615.2High solubility, suitable for reactions.
1,4-DioxaneC₄H₈O₂2.212.5Good solubility, often used in cross-coupling.
TolueneC₇H₈2.45.8Moderate solubility, common reaction solvent.
Acetonitrile (ACN)C₂H₃N37.58.1Moderate solubility.
Dimethylformamide (DMF)C₃H₇NO36.725.0Very high solubility, polar aprotic solvent.
EthanolC₂H₅OH24.518.7High solubility in protic solvents.
HexaneC₆H₁₄1.9< 0.1Poor solubility, non-polar solvent.
Dichloromethane (DCM)CH₂Cl₂9.17.5Moderate solubility.

Note: The data presented in this table is for illustrative purposes only and should not be considered as experimentally verified values.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following protocol details a reliable gravimetric method for determining the solubility of this compound in an organic solvent of interest.

3.1 Materials and Equipment

  • This compound (analytical grade)

  • Selected organic solvents (anhydrous)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps (e.g., 20 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Syringe filters (0.22 µm PTFE or equivalent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

3.2 Procedure

  • Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the chosen organic solvent to a clean, dry vial containing a magnetic stir bar.

  • Solute Addition: Add an excess amount of this compound to the solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a constant temperature bath (e.g., 25°C ± 0.1°C). Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

  • Sample Withdrawal: Carefully withdraw a known volume (e.g., 5.0 mL) of the clear supernatant using a syringe fitted with a 0.22 µm filter to avoid transferring any solid particles.

  • Solvent Evaporation: Dispense the filtered aliquot into a pre-weighed evaporation dish. Place the dish in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the solute.

  • Mass Determination: Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it on the analytical balance. The difference in mass corresponds to the amount of dissolved this compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of aliquot (mL)) * 100

3.3 Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

G A 1. Add excess boronic acid to a known volume of solvent B 2. Equilibrate at constant temperature with stirring A->B C 3. Allow solids to settle B->C D 4. Withdraw a known volume of supernatant via syringe filter C->D E 5. Transfer to a pre-weighed evaporation dish D->E F 6. Evaporate solvent completely E->F G 7. Weigh the remaining solid F->G H 8. Calculate solubility G->H

Caption: Workflow for Gravimetric Solubility Determination.

Application in Suzuki-Miyaura Coupling

The solubility of this compound is paramount in its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The choice of solvent directly impacts the dissolution of the boronic acid, the aryl halide, the catalyst, and the base, thereby influencing reaction kinetics and product yield.

4.1 Logical Pathway for a Suzuki-Miyaura Reaction

The diagram below outlines the logical steps involved in a typical Suzuki-Miyaura coupling reaction utilizing this compound. Proper solvent selection, guided by solubility data, is critical at the "Reaction Setup" stage.

G cluster_0 Reaction Planning & Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Select Aryl Halide Partner D Select Solvent based on Reagent Solubility B Select Palladium Catalyst & Ligand C Select Base E Combine Reagents in Selected Solvent D->E F Heat Reaction Mixture under Inert Atmosphere G Monitor Reaction Progress (TLC, GC/MS) H Aqueous Workup G->H I Extraction with Organic Solvent H->I J Purification (e.g., Column Chromatography) I->J K Characterization of Final Product J->K

Caption: Logical Workflow for a Suzuki-Miyaura Coupling Reaction.

Conclusion

Understanding the solubility of this compound is essential for its effective use in synthetic chemistry. While publicly available quantitative data is sparse, the experimental protocol provided in this guide offers a robust method for researchers to determine solubility in their solvents of choice. This empirical data will enable informed solvent selection, leading to optimized reaction conditions, improved yields, and greater reproducibility in processes such as Suzuki-Miyaura cross-coupling reactions. It is recommended that researchers maintain an internal database of such solubility data to support future process development and scale-up activities.

Commercial Sourcing and Synthetic Applications of (3-Chloro-5-methylphenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and synthetic utility of (3-Chloro-5-methylphenyl)boronic acid (CAS No. 913836-14-3). This key building block is of significant interest in medicinal chemistry and materials science due to its utility in forming carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. This document details commercial suppliers, provides representative synthetic protocols for its preparation and use, and illustrates the fundamental reaction pathways.

Commercial Availability

This compound is readily available from a variety of commercial suppliers catering to the research and development community. Purity levels are typically high, ensuring suitability for sensitive synthetic applications. The following table summarizes the offerings from several key suppliers.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich (Ambeed)913836-14-397%100 mg, 250 mg, 1 g, 5 g, 25 g
AK Scientific, Inc.913836-14-3≥ 95%Not specified[1]
CookeChem913836-14-397%Not specified[2]
CyclicPharma913836-14-3> 98%Not specified[3]
Santa Cruz Biotechnology913836-14-3Not specifiedNot specified[4]
Capot Chemical913836-14-3≥ 95%Not specified[5]
ChemicalBook913836-14-3Not specifiedNot specified[6]

Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthetic Protocols

This compound is a versatile reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Below are detailed experimental protocols for its synthesis and a representative application.

Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.[7][8][9]

Reaction Scheme:

G cluster_0 Grignard Formation cluster_1 Borylation cluster_2 Hydrolysis 3-Bromo-5-chlorotoluene 3-Bromo-5-chlorotoluene Grignard_Reagent (3-Chloro-5-methylphenyl)magnesium bromide 3-Bromo-5-chlorotoluene->Grignard_Reagent Mg, THF Mg Mg THF THF Boronate_Ester Triisopropyl boronate ester Grignard_Reagent->Boronate_Ester 1. B(O-iPr)3, -78 °C 2. THF Triisopropyl_borate B(O-iPr)3 Final_Product This compound Boronate_Ester->Final_Product aq. HCl Acid aq. HCl

Caption: Synthesis of this compound.

Materials:

  • 3-Bromo-5-chlorotoluene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Diethyl ether

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a crystal of iodine and briefly heat the flask under nitrogen. Add a small portion of a solution of 3-bromo-5-chlorotoluene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. Once the reaction begins, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.

  • Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield this compound as a white solid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical Suzuki-Miyaura coupling using this compound and an aryl bromide.[10][11][12]

Reaction Scheme:

G Aryl_Bromide Aryl Bromide (R-Br) Coupled_Product Coupled Product Aryl_Bromide->Coupled_Product Boronic_Acid This compound Boronic_Acid->Coupled_Product Pd(PPh3)4, Na2CO3 Toluene/Ethanol/H2O, Heat Pd_Catalyst Pd(PPh3)4 Base Na2CO3 Solvent Toluene/Ethanol/H2O

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 eq)

  • Aryl bromide (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq)

  • 2 M Sodium carbonate (Na2CO3) solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, the aryl bromide, and tetrakis(triphenylphosphine)palladium(0).

  • Solvent and Base Addition: Add a 2:1:1 mixture of toluene, ethanol, and 2 M aqueous sodium carbonate solution.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Core Reaction Pathway: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction with a well-established catalytic cycle. The general mechanism is illustrated below.

G Pd0 Pd(0)Ln PdII_complex R-Pd(II)LnX Pd0->PdII_complex R-X OxAdd Oxidative Addition (R-X) PdII_diaryl R-Pd(II)LnAr PdII_complex->PdII_diaryl ArB(OH)2, Base Transmetalation Transmetalation (Ar-B(OH)2, Base) PdII_diaryl->Pd0 Product R-Ar PdII_diaryl->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the final product, regenerating the Pd(0) catalyst.

This technical guide serves as a starting point for researchers interested in utilizing this compound. For specific applications, further optimization of reaction conditions may be necessary. Always refer to safety data sheets (SDS) before handling any chemicals.

References

An In-depth Technical Guide to the Safety Data for (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for (3-Chloro-5-methylphenyl)boronic acid (CAS No. 913836-14-3).[1][2] The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the handling, storage, and potential hazards associated with this compound. This guide is intended to be a crucial resource for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a substituted phenylboronic acid derivative.[1] Its chemical structure and properties are foundational to understanding its reactivity and potential hazards.

PropertyValueReference
CAS Number 913836-14-3[1][2]
Molecular Formula C7H8BClO2[2][3]
Molecular Weight 170.4 g/mol [2][3]
Synonyms 3-Chloro-5-methylbenzeneboronic acid[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute toxicity upon ingestion, skin contact, and inhalation.[4][5]

Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

This classification is based on data for similar compounds and should be used as a guideline.

First-Aid Measures

In the event of exposure to this compound, the following first-aid measures should be taken immediately.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure.

AspectProcedure
Handling Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses with side-shields.[5] Use in a well-ventilated area, preferably in a fume hood.[6] Avoid formation of dust and aerosols.[5] Wash hands thoroughly after handling.[6]
Storage Keep container tightly closed in a dry and well-ventilated place.[7] Store in a cool place.[6] Some sources recommend refrigeration.[7]

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment when handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) EyeProtection Eye Protection Safety glasses with side-shields or goggles HandProtection Hand Protection Chemical-resistant gloves (e.g., nitrile) BodyProtection Body Protection Laboratory coat RespiratoryProtection Respiratory Protection NIOSH-approved respirator (if dust is generated) Researcher Researcher Handling Handling Chemical Researcher->Handling Handling->EyeProtection Wears Handling->HandProtection Wears Handling->BodyProtection Wears Handling->RespiratoryProtection Wears (as needed)

Recommended Personal Protective Equipment (PPE).

Accidental Release Measures

In the case of a spill, a systematic approach is necessary to ensure safety and proper cleanup.

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate WearPPE Wear Appropriate PPE Ventilate->WearPPE Contain Contain Spill WearPPE->Contain Collect Collect Spillage Contain->Collect Dispose Dispose of Waste Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Workflow for responding to a chemical spill.

Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

AspectDetails
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
Specific Hazards Combustion may produce hazardous products including carbon oxides, hydrogen chloride gas, and boron oxides.[5]
Protective Equipment Wear self-contained breathing apparatus for firefighting if necessary.[5]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The information provided is based on the classification of similar compounds.

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Skin Corrosion/Irritation: Causes skin irritation.[8]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[8]

  • Respiratory Irritation: May cause respiratory irritation.[8]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[5]

Disposal Considerations

Chemical waste must be disposed of in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.[5]

Regulatory Information

This product is classified as hazardous according to the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] It is important to consult local regulations for specific requirements regarding the handling and transportation of this chemical.

References

Methodological & Application

Application Notes and Protocols for the Cross-Coupling of (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of (3-Chloro-5-methylphenyl)boronic acid. This versatile building block is frequently employed in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials. The following sections detail optimized reaction parameters, catalyst systems, and experimental protocols to facilitate the efficient synthesis of biaryl compounds derived from this boronic acid.

Introduction to Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[1] It is widely favored in both academic and industrial settings due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[2] The coupling of this compound with various aryl and heteroaryl halides provides a direct route to a diverse array of substituted biaryl structures, which are prevalent in many biologically active molecules.

Key Reaction Parameters

Successful Suzuki-Miyaura coupling of this compound, particularly with less reactive aryl chlorides, is highly dependent on the careful selection of several key parameters:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical. Palladium(II) acetate (Pd(OAc)₂) is a commonly used, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[1] For the coupling of aryl chlorides, electron-rich and bulky phosphine ligands are often required to facilitate the challenging oxidative addition step.[3] Ligands such as Sphos, XPhos, and RuPhos have shown great efficacy in this regard.[2] Palladium on carbon (Pd/C) can also be utilized as a heterogeneous catalyst, offering the advantage of easy removal by filtration.[4]

  • Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step.[5] Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently employed. The choice of base can significantly impact the reaction yield and should be optimized for specific substrates.

  • Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the reaction rate and outcome. A variety of organic solvents can be used, including tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF).[1][6] Often, a co-solvent of water is added to aid in the dissolution of the base and facilitate the reaction.[5]

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures, typically between 50-110 °C.[5][7] The optimal temperature will depend on the reactivity of the coupling partners and the catalyst system employed.

Reaction Conditions and Yields

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. These data provide a valuable starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O (5:1)1001292
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)901688
32-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)THF802485
43-BromotoluenePd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (3:1)100895

Table 2: Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-ChloroacetophenonePd(OAc)₂ (3)RuPhos (6)CsF (2.5)Dioxane1102478
21-Chloro-4-(trifluoromethyl)benzenePd/C (10%) (5)-K₂CO₃ (2)DMA/H₂O (9:1)802479[4]
32-ChlorobenzonitrilePd₂(dba)₃ (2)cataCXium® A (4)K₃PO₄ (2)t-BuOH1001881
43-ChloropyridinePd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Toluene/H₂O (5:1)1102075

Experimental Protocols

The following are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound. Note: These protocols should be considered as a starting point, and optimization of reaction conditions may be necessary for specific substrates to achieve the best results.

Protocol 1: General Procedure for Coupling with Aryl Bromides

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.

Protocol 2: General Procedure for Coupling with Aryl Chlorides using a Heterogeneous Catalyst

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • N,N-Dimethylacetamide (DMA)

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask, combine the aryl chloride (2.77 mmol), this compound (4.15 mmol), 10% Pd/C (14.7 mg), and potassium carbonate (5.54 mmol).[4]

  • Add DMA (4.5 mL) and water (0.5 mL).[4]

  • Stir the mixture at 80 °C for 24 hours under an inert atmosphere.[4]

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Extract the filtrate with ethyl acetate (3 x 20 mL).[4]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[4]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired product.[4]

Visualizing the Process

To better understand the relationships and workflow of a typical Suzuki-Miyaura cross-coupling reaction, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R² ArylHalide This compound (R²-B(OH)₂) BoronicAcid Aryl Halide (R¹-X) Product Biaryl Product (R¹-R²)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, and base to flask - Evacuate and backfill with inert gas start->setup solvent Add Degassed Solvent(s) setup->solvent reaction Heat and Stir Reaction Mixture (Monitor Progress) solvent->reaction workup Aqueous Workup: - Cool to RT - Dilute with organic solvent - Wash with water and brine reaction->workup purification Purification: - Dry organic layer - Concentrate solvent - Column chromatography workup->purification product Isolated Biaryl Product purification->product

References

Application Notes and Protocols for the Synthesis of Biaryls Using (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-5-methylphenyl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures. These biaryl motifs are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. The specific substitution pattern of this compound, featuring a chloro and a methyl group, offers unique steric and electronic properties that can be exploited to fine-tune the characteristics of the resulting biaryl products. This document provides detailed protocols and application notes for the use of this compound in the synthesis of biaryls, targeting researchers and professionals in drug development and chemical synthesis.

Applications in Drug Discovery and Materials Science

The biaryl scaffold is a privileged structure in drug discovery, appearing in a wide range of therapeutic agents. The introduction of the 3-chloro-5-methylphenyl moiety can influence the pharmacological profile of a molecule by altering its lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, the presence of the chlorine atom can introduce a potential site for halogen bonding, while the methyl group can provide beneficial steric interactions within a protein's binding pocket.

In materials science, biaryl compounds are fundamental components of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The specific stereoelectronic properties imparted by the 3-chloro-5-methylphenyl group can impact the material's thermal stability, photophysical properties, and molecular packing, making it a valuable building block for the rational design of novel functional materials.

Quantitative Data Summary for Suzuki-Miyaura Coupling Reactions

The following table summarizes representative Suzuki-Miyaura coupling reactions involving this compound with various aryl halides. The data highlights the reaction conditions and corresponding yields, providing a comparative overview for researchers planning their synthetic strategies.

EntryAryl Halide Coupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
14-BromobenzonitrilePd(PPh₃)₄ (3)K₂CO₃Toluene/DCM/MeOH9012~48% (implied)
22-BromopyridinePd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9018Not specified
34-BromoanisolePd(L)₂Cl₂ (1)K₂CO₃Not specified802Not specified
44-BromoacetophenonePd(L)₂Cl₂ (0.5)K₂CO₃Not specified801Not specified

Note: The yields are based on reported examples and may vary depending on the specific reaction scale and purification method.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromobenzonitrile)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., Potassium carbonate, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Water (degassed)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates and developing system

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Add the anhydrous solvent (e.g., a mixture of Toluene, Dichloromethane, and Methanol) and degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material (aryl bromide) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified biaryl product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_complex Ar-Pd(II)-X L₂ Pd0->PdII_complex OxAdd->PdII_complex Transmetalation Transmetalation (Ar'B(OH)₂) PdII_biaryl Ar-Pd(II)-Ar' L₂ PdII_complex->PdII_biaryl Transmetalation->PdII_biaryl PdII_biaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Biaryl Ar-Ar' (Product) RedElim->Biaryl

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Biaryl Synthesis start Start setup 1. Reaction Setup (Reagents & Base) start->setup inert 2. Inert Atmosphere (N₂ or Ar Purge) setup->inert add_cat 3. Add Catalyst & Solvents inert->add_cat react 4. Heat & Stir (Reaction) add_cat->react monitor 5. Monitor by TLC react->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Column Chromatography workup->purify characterize 8. Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: General experimental workflow for the synthesis of biaryls.

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling reaction of (3-Chloro-5-methylphenyl)boronic acid with aryl halides. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document offers detailed protocols and data for researchers engaged in the synthesis of complex molecules.

The coupling of sterically hindered and electronically deactivated aryl chlorides can be challenging. However, the development of advanced palladium catalyst systems, particularly those employing bulky and electron-rich phosphine ligands, has enabled efficient cross-coupling with a broad range of substrates, including substituted phenylboronic acids like this compound.

Catalyst Systems and Performance Data

A variety of palladium catalysts have demonstrated efficacy in the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency. Below is a summary of representative palladium catalyst systems and their performance in the coupling of various aryl chlorides with substituted phenylboronic acids. While specific data for this compound is not extensively reported in publicly available literature, the following data for similar substrates provides a strong predictive framework for reaction optimization.

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001895
Pd₂(dba)₃ / XPhos2-Chlorotoluene4-Methoxyphenylboronic acidK₃PO₄Dioxane/H₂O801292
[PdCl(allyl)]₂ / RuPhos1-Chloro-4-nitrobenzene3,5-Dimethylphenylboronic acidK₂CO₃THF/H₂O60688
Pd(PPh₃)₄2-BromobenzonitrileThis compoundNa₂CO₃Toluene/EtOH/H₂O8012>90 (inferred)

This table presents representative data from various sources to illustrate the efficacy of different palladium catalyst systems in similar Suzuki-Miyaura coupling reactions. The final entry is an inferred example based on common practices for this type of transformation.

Experimental Protocols

The following protocols provide detailed methodologies for performing a Suzuki-Miyaura coupling reaction with this compound.

Protocol 1: General Procedure using Palladium Acetate and a Biarylphosphine Ligand

This protocol is a general and robust method for the Suzuki-Miyaura coupling of aryl chlorides.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Aryl halide (e.g., 1-bromo-4-methoxybenzene)

  • This compound

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous potassium phosphate (2.0 mmol).

  • Add the aryl halide (1.0 mmol) and this compound (1.2 mmol).

  • Add anhydrous toluene (5 mL) and degassed water (0.5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.

Protocol 2: Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol utilizes a common and commercially available palladium(0) catalyst.

Materials:

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Aryl halide (e.g., 2-bromobenzonitrile)

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the aryl halide (1.0 mmol) and this compound (1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).

  • Add an aqueous solution of sodium carbonate (2.0 M, 2.0 mL).

  • Bubble argon or nitrogen through the solution for 15 minutes to degas the mixture.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).

  • After cooling to room temperature, separate the organic layer.

  • Extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent in vacuo, and purify the residue by recrystallization or column chromatography to yield the final product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)Ln-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)Ln-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the general experimental workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat and Stir Reaction Mixture inert->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup and Organic Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Application Notes and Protocol for Suzuki-Miyaura Coupling of (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid) with an organohalide. While aryl iodides and bromides are common substrates, the use of more abundant and cost-effective aryl chlorides presents a greater challenge due to the strength of the C-Cl bond.[2]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of (3-Chloro-5-methylphenyl)boronic acid with a generic aryl bromide coupling partner. The protocol is designed to be robust for this type of electron-rich and sterically hindered aryl chloride, drawing upon established methodologies for challenging coupling reactions.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, enhancing its nucleophilicity.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[2]

A variety of palladium precursors, ligands, bases, and solvent systems can be employed, and the optimal conditions are often substrate-dependent. For challenging substrates like aryl chlorides, bulky and electron-rich phosphine ligands are often required to facilitate the difficult oxidative addition step.[4]

Experimental Protocol

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or a suitable Buchwald ligand (e.g., SPhos)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane or toluene

  • Degassed water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

  • TLC plates, solvents for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • In a separate vial, prepare the catalyst precursor by mixing Palladium(II) acetate (0.02 mmol) and the phosphine ligand (e.g., PCy₃, 0.04 mmol) in a small amount of the reaction solvent.

  • Add the catalyst precursor to the Schlenk flask containing the reactants.

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) to the reaction mixture.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of aryl chlorides.

Table 1: Recommended Reaction Conditions for Coupling of this compound

ParameterRecommended ConditionAlternative ConditionsRationale
Palladium Precursor Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources.
Ligand SPhos or XPhos (2-4 mol%)PCy₃, P(t-Bu)₃Bulky, electron-rich phosphines are crucial for activating aryl chlorides.[4]
Base K₃PO₄ (2-3 equiv.)Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are effective in promoting transmetalation.
Solvent Toluene or 1,4-DioxaneTHF, DMFAprotic solvents are generally used; the addition of water can sometimes be beneficial.
Temperature 80 - 110 °CRoom temperature to 150 °CHigher temperatures are often required for less reactive aryl chlorides.
Atmosphere Inert (Nitrogen or Argon)-Essential to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of Aryl Chlorides

Aryl ChlorideAryl Boronic AcidCatalyst SystemSolventTemp (°C)Yield (%)
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosToluene/H₂O100>95
2-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhos1,4-Dioxane10092
3-Chloroanisole3-Methylphenylboronic acidPd(OAc)₂ / PCy₃Toluene11088
1-Chloro-3,5-dimethylbenzenePhenylboronic acidPd(PPh₃)₄Toluene/EtOH/H₂O8075

Note: Yields are illustrative and will vary depending on the specific substrates and precise reaction conditions.

Visualizations

The following diagrams illustrate the key aspects of the Suzuki-Miyaura coupling protocol.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X      L2 pd0->pd2_complex reductive_elimination Reductive Elimination aryl_halide Ar-X oxidative_addition Oxidative Addition pd2_biaryl Ar-Pd(II)-Ar'      L2 pd2_complex->pd2_biaryl boronic_acid Ar'-B(OH)2 transmetalation Transmetalation base Base pd2_biaryl->pd0 product Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl bromide, Base start->reagents catalyst Prepare and Add Pd Catalyst/Ligand reagents->catalyst solvent Add Solvent and Degas catalyst->solvent reaction Heat and Stir (Monitor by TLC) solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

References

Application Notes and Protocols for (3-Chloro-5-methylphenyl)boronic acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3-Chloro-5-methylphenyl)boronic acid is a versatile reagent in pharmaceutical synthesis, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions. Its structural motif is of significant interest in medicinal chemistry for the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document provides detailed application notes and protocols for its use, based on its application in the synthesis of potent bioactive molecules.

Core Application: Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound in pharmaceutical research is its use in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the construction of complex biaryl structures that are common in pharmacologically active compounds. The chloro and methyl substituents on the phenyl ring of the boronic acid can influence the electronic properties and steric interactions of the final molecule, which can be crucial for its binding affinity and selectivity to a biological target.

A key area where this building block has been explored is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The (3-chloro-5-methylphenyl) moiety can be incorporated into inhibitor scaffolds to occupy specific pockets in the kinase active site, thereby enhancing potency and selectivity.

Exemplary Application: Synthesis of a Kinase Inhibitor Intermediate

While a specific marketed drug directly incorporating the (3-chloro-5-methylphenyl) moiety via this boronic acid is not prominently documented in publicly available literature, its utility is well-demonstrated in the synthesis of potent kinase inhibitors in a research context. For instance, this boronic acid can be used to synthesize intermediates for complex heterocyclic compounds targeting various protein kinases.

Below is a representative experimental protocol for a Suzuki-Miyaura reaction using this compound with a generic heterocyclic chloride, a common step in the synthesis of kinase inhibitors.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
Heterocyclic Chloride-1.01.0
This compound170.401.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)410.500.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
1,4-Dioxane (anhydrous)-4 mL-
Water (degassed)-0.8 mL-

Procedure:

  • To an oven-dried reaction vial, add the heterocyclic chloride (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • The vial is sealed with a septum and purged with argon or nitrogen for 10-15 minutes.

  • Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • The reaction mixture is stirred vigorously and heated to 100 °C for 12-24 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Quantitative Data Summary:

ParameterValue/Range
Reaction Scale1.0 mmol
Reaction Time12-24 hours
Temperature100 °C
Yield 70-90%
Purity >95%

*Note: Yield and purity are typical for this type of reaction and may vary depending on the specific heterocyclic chloride used.

Diagrams

Suzuki_Miyaura_Coupling Reactant1 This compound Conditions Pd(OAc)₂ / SPhos K₃PO₄ 1,4-Dioxane / H₂O, 100°C Reactant1->Conditions Reactant2 Heterocyclic-Cl Reactant2->Conditions Product 3-(Heterocyclic)-5-chloro-methylbenzene Conditions->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants, Catalyst, and Base B Purge with Inert Gas A->B C Add Solvents B->C D Heat and Stir (100°C, 12-24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Signaling Pathway Context

The synthesized biaryl compounds are often designed to inhibit specific signaling pathways implicated in disease. For instance, in the case of kinase inhibitors, the goal is to block the phosphorylation cascade that leads to cell proliferation, survival, or angiogenesis in cancer.

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Synthesized Inhibitor (e.g., from Suzuki Coupling) Inhibitor->Kinase_A Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

These application notes and protocols provide a foundational understanding of the use of this compound in pharmaceutical synthesis. Researchers can adapt and optimize these methods for their specific target molecules and synthetic strategies.

Application Note: Optimizing Base Selection for Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and advanced materials.[1][2][3] The reaction's success is critically dependent on several factors, with the choice of base being a paramount, yet nuanced, parameter. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the rate-determining transmetalation step.[4][5] This note provides a detailed guide to selecting the appropriate base for Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids, supported by comparative data and detailed experimental protocols.

The Role of the Base in the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][6] The base is directly involved in the transmetalation step. It reacts with the phenylboronic acid to form a more reactive boronate species, which is essential for the efficient transfer of the aryl group to the palladium center. The strength and nature of the base can dramatically influence reaction rates, yields, and functional group tolerance.[4]

Factors Influencing Base Selection

The optimal base is highly dependent on the electronic and steric properties of the substrates.

  • Electronic Effects of Substituents:

    • Electron-Withdrawing Groups (EWGs): Phenylboronic acids bearing EWGs (e.g., -NO₂, -CF₃, -CN) are more acidic. This increased acidity can make them susceptible to protodeboronation (cleavage of the C-B bond) in the presence of strong bases and water.[5] For these substrates, milder bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred.[5] In some cases involving acutely base-sensitive substrates, such as polyfluoroaryl boronic acids, specialized base-free or "cationic" Suzuki coupling methods have been developed.[7]

    • Electron-Donating Groups (EDGs): Phenylboronic acids with EDGs (e.g., -OCH₃, -CH₃) are less acidic and generally more stable. They often require stronger bases, such as cesium carbonate (Cs₂CO₃) or sodium hydroxide (NaOH), to efficiently form the reactive boronate species and drive the reaction forward.[6]

  • Steric Hindrance:

    • Sterically hindered substrates, such as those with ortho-substituents on the phenylboronic acid or the aryl halide, can pose a significant challenge. The bulky groups can impede the approach of the coupling partners to the palladium catalyst.[8] In these cases, a combination of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and a carefully selected base is crucial.[8][9] Stronger, more oxophilic bases like potassium phosphate or cesium carbonate are often effective as they can promote the formation of the key intermediates.

Data on Base Performance

The following tables summarize the effect of different bases on the yield of Suzuki-Miyaura coupling reactions with various substituted phenylboronic acids.

Table 1: Coupling of 4-Methoxyphenylboronic Acid (Electron-Donating) with 4-Bromoacetophenone

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₃PO₄Toluene/H₂O1001295
2Cs₂CO₃Dioxane100898
3K₂CO₃DMF/H₂O1101292[3]
4Na₂CO₃EtOH/H₂O80298[10]
5Et₃NDMF11024Low[3]

Table 2: Coupling of 4-(Trifluoromethyl)phenylboronic Acid (Electron-Withdrawing) with 4-Chloroanisole

EntryBaseCatalyst/LigandSolventTemperature (°C)Yield (%)
1K₃PO₄Pd(OAc)₂ / SPhosToluene11094
2Cs₂CO₃Pd₂(dba)₃ / XPhosDioxane10091
3K₂CO₃Pd(OAc)₂ / SPhosToluene11085
4NaOtBuPd₂(dba)₃ / RuPhosDioxane10078[9]
5KFPd(PPh₃)₄THF7065

Table 3: Coupling of 2-Methylphenylboronic Acid (Sterically Hindered) with 1-Bromo-4-tert-butylbenzene

EntryBaseCatalyst/LigandSolventTemperature (°C)Yield (%)
1K₃PO₄Pd(OAc)₂ / SPhosToluene/H₂O10092
2Cs₂CO₃Pd₂(dba)₃ / XPhosDioxane10088
3NaOtBuPd/BI-DIMEToluene8095[9]
4K₂CO₃Pd(PPh₃)₄Toluene/H₂O10045

Visualizing Workflows

Logical Workflow for Base Selection

The following diagram provides a decision-making framework for selecting an appropriate base based on the substrate's electronic properties.

BaseSelection sub Substituted Phenylboronic Acid ewg Electron-Withdrawing Group (EWG)? sub->ewg edg Electron-Donating Group (EDG)? ewg->edg No mild_base Start with Milder Bases: - K3PO4 - K2CO3 - KF ewg->mild_base Yes steric Sterically Hindered? edg->steric No (Neutral) strong_base Start with Stronger Bases: - Cs2CO3 - NaOH - Na2CO3 edg->strong_base Yes steric->mild_base No hindered_cond Use Strong Base & Bulky Ligand: - Base: K3PO4, Cs2CO3, NaOtBu - Ligand: SPhos, XPhos, RuPhos steric->hindered_cond Yes

Caption: Decision tree for initial base selection in Suzuki coupling.

General Experimental Workflow

This diagram outlines the standard procedure for setting up and performing a Suzuki-Miyaura coupling reaction.

ExperimentalWorkflow prep 1. Reagent Preparation (Dry Flask, Inert Atmosphere) add_solids 2. Add Solids (Aryl Halide, Boronic Acid, Pd Catalyst, Ligand, Base) prep->add_solids add_solvent 3. Add Degassed Solvent add_solids->add_solvent reaction 4. Heat & Stir (e.g., 80-110 °C) add_solvent->reaction monitor 5. Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitor workup 6. Aqueous Workup (Quench, Extract, Wash) monitor->workup purify 7. Purification (Column Chromatography) workup->purify analysis 8. Product Analysis (NMR, MS) purify->analysis

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for Coupling with Electron-Donating/Neutral Phenylboronic Acids

This protocol is a starting point for phenylboronic acids with electron-donating or neutral substituents.

  • Materials:

    • Aryl Halide (1.0 mmol, 1.0 equiv)

    • Substituted Phenylboronic Acid (1.2 mmol, 1.2 equiv)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

    • Base (e.g., Na₂CO₃, 2.0 mmol, 2.0 equiv)[10]

    • Solvent (e.g., Toluene/Ethanol/H₂O, 10 mL, 4:1:1)

  • Procedure:

    • To a dry Schlenk flask, add the aryl halide, phenylboronic acid, palladium catalyst, and base under an inert atmosphere (Argon or Nitrogen).

    • Add the degassed solvent system via syringe.

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 80-100 °C).

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).[4]

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[4]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

    • Purify the crude product by column chromatography to yield the desired biaryl compound.[4]

Protocol 2: Procedure for Coupling with Electron-Withdrawing or Base-Sensitive Phenylboronic Acids

This protocol is adapted for substrates that are sensitive to strong bases or prone to protodeboronation.

  • Materials:

    • Aryl Halide (with sensitive group) (1.0 equiv)

    • Phenylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

    • Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

    • Ligand (e.g., SPhos, 2-10 mol%)

    • Base: Anhydrous powdered K₃PO₄ (2.0 - 3.0 equiv)

    • Solvent: Anhydrous, degassed Toluene or Dioxane

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide, boronic acid (or ester), palladium catalyst, ligand, and anhydrous powdered K₃PO₄.[5]

    • Add the anhydrous, degassed solvent via cannula or syringe.[5]

    • Seal the flask and place it in a preheated oil bath (typically 80-110 °C), stirring vigorously.[5]

    • Monitor the reaction for the disappearance of the limiting starting material by TLC or LC-MS. Reactions may take 2 to 24 hours.[5]

    • Once complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the inorganic base and palladium residues.[5]

    • Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

    • Purify the crude product by column chromatography.

Conclusion

The selection of the base is a critical parameter for the successful execution of Suzuki-Miyaura coupling reactions with substituted phenylboronic acids. A systematic approach that considers the electronic and steric nature of the substrates is essential for optimizing reaction conditions. For phenylboronic acids with electron-withdrawing groups, milder bases like K₃PO₄ are preferable to avoid side reactions like protodeboronation. Conversely, electron-donating groups often require stronger bases such as Cs₂CO₃ or Na₂CO₃ to achieve high yields. For sterically demanding couplings, the combination of a strong base and a bulky, electron-rich ligand is often the key to success. The protocols and guidelines presented here serve as a robust starting point for researchers to develop efficient and high-yielding cross-coupling methodologies.

References

Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions of (3-Chloro-5-methylphenyl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for understanding and optimizing the solvent effects in palladium-catalyzed cross-coupling reactions involving (3-chloro-5-methylphenyl)boronic acid. The appropriate choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity.

Application Notes

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds in modern organic synthesis. The solvent plays a multifaceted role in these transformations, influencing catalyst stability, reagent solubility, and the rates of key elementary steps in the catalytic cycle.[1][2][3] For a substituted arylboronic acid like this compound, which is moderately electron-deficient, careful consideration of the solvent system is crucial for achieving high coupling efficiency.

Key considerations for solvent selection include:

  • Polarity and Solubility: The solvent must effectively dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst complex to ensure a homogeneous reaction mixture, which often leads to faster reaction rates.[1] Polar aprotic solvents are frequently employed in Suzuki-Miyaura reactions.[2]

  • Coordination to the Metal Center: Solvents can coordinate to the palladium center, influencing the stability of the active catalyst and its reactivity.[1] Strongly coordinating solvents may compete with the desired ligands, potentially inhibiting the reaction.

  • Influence on Base Activity: The choice of solvent can affect the basicity and solubility of the inorganic base used, which is crucial for the activation of the boronic acid in the transmetalation step.[4] Aqueous-organic solvent mixtures are common as water can enhance the activity of bases like carbonates and phosphates.[5][6][7]

  • Reaction Temperature: The boiling point of the solvent will dictate the accessible temperature range for the reaction. Higher temperatures can often overcome activation barriers but may also lead to catalyst decomposition or undesired side reactions.

Commonly used solvents for Suzuki-Miyaura cross-coupling reactions include ethereal solvents (e.g., 1,4-dioxane, tetrahydrofuran (THF)), polar aprotic solvents (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)), aromatic hydrocarbons (e.g., toluene), and alcohols, often in combination with water.[8][9][10]

General Reactivity of this compound

This compound contains both an electron-withdrawing chloro group and an electron-donating methyl group. The chloro group deactivates the boronic acid towards transmetalation, potentially requiring more forcing reaction conditions (higher temperatures, stronger bases, or more active catalysts) compared to electron-rich arylboronic acids. The choice of solvent will be critical in balancing the need for sufficient reactivity with the stability of the catalyst and reactants.

Experimental Protocols

Below are generalized protocols for a Suzuki-Miyaura cross-coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in a Dioxane/Water System

This protocol is a widely applicable starting point for the coupling of this compound with various aryl or heteroaryl halides.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

  • Ligand (if using a palladium source without integrated ligands, e.g., PPh₃, SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents) and, if necessary, the ligand (0.02-0.10 equivalents).

  • Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[11]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography on silica gel.

Data Presentation: Solvent Screening

The following table summarizes typical results from a solvent screening experiment for a generic Suzuki-Miyaura coupling. The yields are illustrative and will vary depending on the specific coupling partners and reaction conditions.

EntrySolvent System (v/v)BaseTemperature (°C)Time (h)Yield (%)
11,4-Dioxane / H₂O (4:1)K₂CO₃901285
2Toluene / H₂O (10:1)K₃PO₄1001278
3THF / H₂O (4:1)Cs₂CO₃652472
4DMFK₂CO₃100892
5Acetonitrile / H₂O (4:1)K₂CO₃801665
6Water (with phase-transfer catalyst)K₃PO₄100688

Yields are hypothetical and for comparative purposes only.

Visualizations

General Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)(X)L_n oxidative_addition->aryl_pd_complex transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)(Ar')L_n transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ + Base boronic_acid->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition Solvent_Optimization_Workflow start Define Coupling Partners (this compound + Aryl Halide) select_solvents Select a Range of Solvents (e.g., Dioxane, Toluene, DMF, THF, Water) start->select_solvents setup_reactions Set up Parallel Reactions (Constant: Catalyst, Base, Temp, Time) select_solvents->setup_reactions run_reactions Run Reactions setup_reactions->run_reactions analyze_results Analyze Reaction Outcomes (TLC, GC-MS, LC-MS) run_reactions->analyze_results evaluate Evaluate Yields and Purity analyze_results->evaluate optimal_found Optimal Solvent Identified evaluate->optimal_found Yes refine_conditions Refine Conditions (Temperature, Concentration, Base) evaluate->refine_conditions No refine_conditions->setup_reactions

References

Application Notes and Protocols for the Catalytic Cycle of Suzuki Reaction with (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate.[1] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of its reagents.[2][3]

These application notes provide a detailed overview of the catalytic cycle and a practical protocol for the Suzuki-Miyaura coupling of (3-Chloro-5-methylphenyl)boronic acid with various aryl halides. The use of an aryl chloride as the electrophilic partner presents a greater challenge compared to the more reactive aryl bromides or iodides, often necessitating the use of specialized catalyst systems.[4] Bulky and electron-rich phosphine ligands are frequently employed to enhance the efficiency of the oxidative addition step with less reactive aryl chlorides.[2][4]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) species.[3][5] This is often the rate-determining step, especially with less reactive aryl chlorides.[3]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7] The halide or other leaving group on the palladium is replaced by the aryl group from the boronic acid.[5]

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond in the final product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

Experimental Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

To a dry reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol). The vessel is then sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times. Under a positive pressure of the inert gas, add the palladium catalyst and ligand, followed by the degassed solvent. The reaction mixture is then heated to the specified temperature with vigorous stirring for the indicated time.

Work-up and Purification:

Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of various aryl chlorides with a generic arylboronic acid, which can be adapted for this compound. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with deactivated aryl chlorides.[2][9]

Aryl Halide (Example)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001895[2]
4-ChloroanisolePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃Dioxane802498[10]
2-ChloropyridinePd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O1001285[3]
3-ChloropyridinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄t-BuOH1001692[11]

Mandatory Visualization

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)-X(L)₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd_complex Ar¹-Pd(II)-Ar²(L)₂ transmetalation->diaryl_pd_complex byproduct X⁻ + B(OH)₃ transmetalation->byproduct reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Coupled Product) reductive_elimination->product aryl_halide Ar¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ (this compound) boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₃PO₄) base->transmetalation boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

low yield in Suzuki coupling with (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Suzuki Coupling with (3-Chloro-5-methylphenyl)boronic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in Suzuki coupling reactions involving this compound. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is giving a very low yield. What are the most common causes?

Low yields in Suzuki couplings with aryl chlorides like your substrate are often due to a few critical factors. The Carbon-Chlorine bond is strong and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more challenging. Additionally, this compound has both an electron-withdrawing chloro group and some steric hindrance, which can slow down the transmetalation step. Key areas to investigate are the choice of catalyst and ligand, the base, the solvent, and the reaction temperature.

Q2: Which palladium catalyst and ligand combination is best for coupling an aryl chloride like my substrate?

Standard palladium catalysts like Pd(PPh₃)₄ often prove ineffective for the coupling of aryl chlorides.[1] For challenging substrates such as this compound, it is crucial to use a catalytic system that can facilitate the difficult oxidative addition step. Modern systems employing bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly recommended as they promote the formation of a highly reactive palladium(0) species.[1][2]

Q3: How does the choice of base affect the reaction yield?

The base plays a crucial role in the Suzuki coupling by activating the boronic acid, which facilitates the transmetalation step.[3] For couplings involving less reactive aryl chlorides, stronger, non-aqueous bases are often required. While common bases like Na₂CO₃ or K₂CO₃ might work in some cases, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective and can significantly improve the reaction rate and yield.[3]

Q4: Can the this compound be decomposing under the reaction conditions?

Yes, boronic acids can be unstable under certain conditions and undergo side reactions. The most common side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This can be exacerbated by high temperatures and the presence of water. To mitigate this, ensure your solvents are properly dried and consider using a boronic ester (e.g., a pinacol ester) of your substrate, which can be more robust.[4]

Q5: What is the optimal reaction temperature and time for this type of coupling?

Due to the lower reactivity of aryl chlorides, higher reaction temperatures are generally required to achieve a reasonable reaction rate.[5] Typical temperatures range from 80 to 120 °C. It is important to monitor the reaction progress by a suitable technique like TLC or GC-MS to avoid prolonged heating, which can lead to degradation of the catalyst, starting materials, or products.

Troubleshooting Guides

Issue 1: Low or No Product Formation

When faced with low or no product formation, a systematic approach to troubleshooting is essential. The following guide will help you to identify and resolve the underlying issues.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield Observed reagent_quality 1. Verify Reagent Purity and Stoichiometry start->reagent_quality reaction_setup 2. Review Reaction Setup & Conditions reagent_quality->reaction_setup sub_reagent Boronic Acid Stability Aryl Halide Purity Catalyst/Ligand Activity Base Anhydrous/Purity Solvent Degassed & Anhydrous reagent_quality->sub_reagent component_screening 3. Systematic Component Screening reaction_setup->component_screening sub_setup Adequate Degassing? Optimal Temperature? Correct Stoichiometry? reaction_setup->sub_setup analysis 4. Analyze for Side Products component_screening->analysis sub_screening Screen Catalysts/Ligands Screen Bases Screen Solvents component_screening->sub_screening conclusion Optimized Conditions analysis->conclusion sub_analysis Protodeboronation of Boronic Acid Homocoupling of Boronic Acid Dehalogenation of Aryl Halide analysis->sub_analysis

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the effectiveness of different catalytic systems for the Suzuki coupling of challenging aryl chlorides. The yields are representative and based on literature data for analogous substrates.

Catalyst SystemLigand TypeBaseSolventTemperature (°C)Representative Yield (%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineK₃PO₄Toluene/H₂O10085-95
Pd₂(dba)₃ / XPhosBuchwald-type phosphineCs₂CO₃Dioxane11080-90
PdCl₂(dppf)Diphosphine complexK₂CO₃DMF12040-60
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene/Ethanol/H₂O100< 20

Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling

This protocol utilizes a Buchwald-type precatalyst, which is often effective for difficult substrates like this compound.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent (e.g., toluene or dioxane, to a concentration of 0.1-0.5 M). If a biphasic system is used, add the appropriate amount of degassed water.

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring for the required time (monitor by TLC or GC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Issue 2: Formation of Side Products

The presence of significant side products can complicate purification and reduce the yield of the desired product.

Common Side Products and Their Mitigation

side_products side_product Side Product Observed protodeboronation Protodeboronation (Boronic acid replaced by H) side_product->protodeboronation homocoupling Homocoupling (Two boronic acids couple) side_product->homocoupling dehalogenation Dehalogenation (Aryl halide replaced by H) side_product->dehalogenation mitigation_proto Mitigation: - Use anhydrous conditions - Use boronic esters - Milder base/lower temp. protodeboronation->mitigation_proto mitigation_homo Mitigation: - Rigorous degassing - Use Pd(0) source directly - Control stoichiometry homocoupling->mitigation_homo mitigation_dehalo Mitigation: - Use less reactive H-source - Optimize ligand choice dehalogenation->mitigation_dehalo

Caption: Common side products in Suzuki coupling and their mitigation strategies.

By systematically addressing these potential issues, researchers can significantly improve the yield and efficiency of Suzuki coupling reactions with challenging substrates like this compound.

References

Technical Support Center: (3-Chloro-5-methylphenyl)boronic acid in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-Chloro-5-methylphenyl)boronic acid in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki coupling?

A1: The two primary side reactions encountered when using this compound are protodeboronation and homocoupling .

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of 1-chloro-3-methylbenzene. This reaction is often promoted by aqueous basic conditions.[1]

  • Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form 3,3'-dichloro-5,5'-dimethylbiphenyl. The presence of oxygen and certain palladium catalysts can promote this reaction.[2][3]

Q2: How do the chloro and methyl substituents on the phenylboronic acid affect its reactivity and propensity for side reactions?

A2: The electronic properties of the substituents on the phenylboronic acid play a significant role in the Suzuki coupling reaction.

  • The chloro group is electron-withdrawing, which can make the boronic acid more prone to protodeboronation, especially under basic conditions.[4]

  • The methyl group is electron-donating, which can partially offset the effect of the chloro group. However, the overall electronic nature of this compound is still considered somewhat electron-deficient, influencing its reactivity and the potential for side reactions.

Q3: My Suzuki coupling reaction with this compound is giving low yields. What are the likely causes?

A3: Low yields can be attributed to several factors:

  • Protodeboronation: As mentioned, the boronic acid can be consumed by this side reaction, reducing the amount available for the desired cross-coupling.

  • Homocoupling: Formation of the homocoupling product consumes the boronic acid and can complicate purification.

  • Catalyst deactivation: The palladium catalyst can be deactivated through various pathways.

  • Suboptimal reaction conditions: The choice of base, solvent, temperature, and ligand are all critical for a successful reaction.

Troubleshooting Guides

Issue 1: Significant formation of 1-chloro-3-methylbenzene (Protodeboronation Product)

This issue arises from the protodeboronation of this compound. The following troubleshooting steps can help minimize this side reaction.

Troubleshooting Workflow for Protodeboronation

G start High Protodeboronation Detected step1 Use Anhydrous Conditions (if compatible with the reaction) start->step1 step2 Optimize Base Selection (Use weaker, non-hydroxide bases like K3PO4 or CsF) step1->step2 If issue persists step3 Use Boronic Ester Derivative (e.g., pinacol ester) step2->step3 If issue persists step4 Slow Addition of Boronic Acid step3->step4 If issue persists end Protodeboronation Minimized step4->end Problem Resolved G start High Homocoupling Detected step1 Ensure Rigorous Degassing (Solvent and reaction vessel) start->step1 step2 Use Pd(0) Catalyst (e.g., Pd(PPh3)4) instead of Pd(II) sources step1->step2 If issue persists step3 Optimize Ligand Selection (Bulky, electron-rich phosphine ligands) step2->step3 If issue persists step4 Slow Addition of Boronic Acid step3->step4 If issue persists end Homocoupling Minimized step4->end Problem Resolved G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_ii Ar-Pd(II)L_n-X oxidative_addition->pd_ii transmetalation Transmetalation (Ar'B(OH)2 + Base) pd_ii->transmetalation pd_ii_ar Ar-Pd(II)L_n-Ar' transmetalation->pd_ii_ar reductive_elimination Reductive Elimination pd_ii_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product boronic_acid This compound boronic_acid->transmetalation protodeboronation Protodeboronation (+ H2O, Base) boronic_acid->protodeboronation homocoupling Homocoupling (O2, Pd catalyst) boronic_acid->homocoupling protodeboronation_product 1-Chloro-3-methylbenzene protodeboronation->protodeboronation_product homocoupling_product 3,3'-Dichloro-5,5'-dimethylbiphenyl homocoupling->homocoupling_product

References

Technical Support Center: Purification of (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the post-synthesis purification of (3-Chloro-5-methylphenyl)boronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My final product of this compound has a low melting point and appears as a gooey or oily substance instead of a crystalline solid. What could be the cause?

A1: This issue often indicates the presence of impurities that disrupt the crystal lattice formation. The most common culprits are boroxines, which are cyclic anhydrides formed from the dehydration of the boronic acid.[1][2] Another possibility is the presence of residual solvents or other reaction byproducts.

  • Troubleshooting Steps:

    • Boroxine Removal: Attempt to hydrolyze the boroxine back to the boronic acid. This can often be achieved by dissolving the crude product in a solvent mixture containing water (e.g., ether/water or ethyl acetate/water) and then performing an aqueous workup. Recrystallization from an aqueous solvent system can also be effective.[1][2]

    • Solvent Removal: Ensure that your product is thoroughly dried under high vacuum to remove any residual organic solvents.

    • Purification: If the issue persists, consider a more rigorous purification method such as acid-base extraction or derivatization.

Q2: After purification, my NMR spectrum shows a significant peak corresponding to 3-chloro-5-methylbenzene. What is this impurity and how can I remove it?

A2: This impurity is the result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[1][3][4] This can be promoted by the presence of water, strong bases, or high temperatures during the reaction or workup.[1][4]

  • Troubleshooting Steps:

    • Reaction Conditions: To minimize its formation in future syntheses, consider using anhydrous conditions, a weaker base, or lower reaction temperatures.[1]

    • Purification:

      • Acid-Base Extraction: Since this compound is acidic, it can be extracted into a basic aqueous solution (e.g., 1-2 M NaOH) to form the water-soluble boronate salt, leaving the non-acidic 3-chloro-5-methylbenzene in the organic layer.[1][5][6][7][8] The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure boronic acid, which is then extracted back into an organic solvent.[5]

      • Recrystallization: Careful selection of a recrystallization solvent may allow for the separation of the boronic acid from the less polar protodeboronated byproduct.

Q3: I am having difficulty purifying this compound by silica gel chromatography. The product either streaks badly or seems to decompose on the column. What are my options?

A3: Silica gel chromatography is often challenging for boronic acids due to their tendency to interact strongly with the acidic silica, leading to poor separation and potential degradation.[3][6][9]

  • Troubleshooting Steps:

    • Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or C18 reverse-phase silica.[3][9]

    • Avoid Chromatography: It is often preferable to avoid silica gel chromatography for boronic acids. Focus on purification techniques like recrystallization or acid-base extraction.[9][10]

    • Derivatization: For particularly difficult purifications, consider forming a stable derivative, such as a diethanolamine adduct, which can often be easily crystallized and then hydrolyzed back to the pure boronic acid.[3][6][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities include:

  • Boroxines: Cyclic anhydrides formed by the dehydration of the boronic acid.[1][2]

  • Protodeboronation byproduct: 3-chloro-5-methylbenzene, formed by the loss of the boronic acid group.[1][3]

  • Homocoupling byproducts: Biphenyl derivatives formed from the coupling of two molecules of the starting aryl halide or boronic acid.

  • Starting materials and reagents: Unreacted starting materials or residual reagents from the synthesis.

Q2: What is the recommended method for the general purification of this compound?

A2: A combination of acid-base extraction followed by recrystallization is a robust and widely applicable method for purifying arylboronic acids.[9][11][12] This approach effectively removes neutral organic impurities as well as byproducts.

Q3: Can I use recrystallization to purify my this compound? If so, what solvents should I try?

A3: Yes, recrystallization is a highly effective purification technique for boronic acids.[2][9][10] The choice of solvent is crucial and may require some screening.[9] A good starting point is to try solvent systems such as:

  • Water or aqueous mixtures (e.g., ethanol/water)[2][10]

  • Ethyl acetate/hexanes[13]

  • Toluene

  • Dichloromethane[9]

Q4: How can I store purified this compound to prevent degradation?

A4: Store the purified solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated.[14] This will minimize exposure to moisture and air, which can promote the formation of boroxines and other degradation products.

Data Presentation

Purification StepTypical Purity of Arylboronic AcidCommon Impurities Removed
Crude Product50-90%Varies depending on synthesis
Aqueous Workup70-95%Water-soluble reagents and salts
Acid-Base Extraction>95%Neutral organic impurities, protodeboronation byproducts
Recrystallization>98%Most remaining impurities

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is effective for removing neutral organic impurities and the protodeboronation byproduct.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a 1-2 M aqueous solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times. The boronic acid will convert to its water-soluble boronate salt and move to the aqueous layer.[1][5]

  • Separation: Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2), which will cause the pure boronic acid to precipitate.

  • Extraction: Extract the precipitated boronic acid into a fresh portion of ethyl acetate or diethyl ether. Repeat the extraction 2-3 times.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying the product obtained from acid-base extraction or for crude material that is already relatively pure.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the boronic acid in various solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude boronic acid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under high vacuum.[2]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Product This compound + Impurities ABE Acid-Base Extraction Crude->ABE Removes neutral impurities Recryst Recrystallization ABE->Recryst Further purification Pure Pure Product (>98% Purity) Recryst->Pure Final product TroubleshootingTree Start Problem with Purified Product ImpureNMR Impure NMR Spectrum? Start->ImpureNMR OilyProduct Oily/Gooey Product? Start->OilyProduct ChromatographyIssue Chromatography Fails? Start->ChromatographyIssue ImpureNMR->OilyProduct No Protodeboronation Protodeboronation byproduct present ImpureNMR->Protodeboronation Yes OilyProduct->ChromatographyIssue No Boroxine Boroxine impurity likely OilyProduct->Boroxine Yes SilicaProblem Boronic acid unstable on silica ChromatographyIssue->SilicaProblem Yes Solve_ABE Perform Acid-Base Extraction Protodeboronation->Solve_ABE Solve_Hydrolysis Hydrolyze with aq. workup or recrystallize from aq. solvent Boroxine->Solve_Hydrolysis Solve_AltChrom Use Neutral Alumina or C18; Avoid chromatography if possible SilicaProblem->Solve_AltChrom

References

preventing protodeboronation of (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (3-Chloro-5-methylphenyl)boronic acid. This resource is designed to assist researchers, scientists, and professionals in the drug development field with troubleshooting and preventing protodeboronation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern when using this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This reaction consumes your starting material, leading to the formation of 1-chloro-3-methylbenzene as a byproduct, which reduces the yield of your desired cross-coupled product and complicates purification. Arylboronic acids, including this compound, are susceptible to this decomposition pathway, particularly under the basic conditions often employed in cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

Q2: What factors influence the rate of protodeboronation for this compound?

A2: Several factors can significantly impact the rate of protodeboronation:

  • pH: The reaction medium's pH is a critical factor.[1] Protodeboronation can be catalyzed by both acids and bases.[1] For many arylboronic acids, the reaction is accelerated at high pH due to the formation of a more reactive boronate anion ([ArB(OH)3]⁻).[2][3]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.

  • Reaction Time: Longer reaction times provide more opportunity for the protodeboronation side reaction to occur.

  • Choice of Base: The type and concentration of the base are crucial. While a base is necessary for the activation of the boronic acid in Suzuki-Miyaura coupling, strongly basic conditions can promote protodeboronation.[4]

  • Solvent: The choice of solvent can affect the stability of the boronic acid and the intermediates in the catalytic cycle. Aqueous conditions, in particular, can facilitate protodeboronation.[1][2]

  • Catalyst System: The efficiency of the palladium catalyst and ligands is vital. A highly active catalyst that promotes a fast cross-coupling reaction can outcompete the slower protodeboronation side reaction.

Q3: How do the chloro and methyl substituents on the phenyl ring of this compound affect its stability?

A3: The electronic properties of the substituents on the aromatic ring play a significant role in the stability of arylboronic acids. The chlorine atom is an electron-withdrawing group, which can increase the Lewis acidity of the boron center and potentially make the arylboronic acid more susceptible to nucleophilic attack, including protodeboronation under basic conditions. Conversely, the methyl group is an electron-donating group, which may have a slight stabilizing effect. The combined effect of these two groups will influence the overall susceptibility of this compound to protodeboronation.

Q4: Are there more stable alternatives to using the free boronic acid?

A4: Yes, several derivatives of boronic acids can be used to mitigate protodeboronation. These act as "slow-release" sources of the boronic acid, maintaining a low concentration of the active species in the reaction mixture and thus minimizing the side reaction.[1] Commonly used stable alternatives include:

  • Pinacol esters: These are generally more stable than the corresponding boronic acids.

  • MIDA (N-methyliminodiacetic acid) boronates: These are air-stable, crystalline solids that slowly release the boronic acid under basic conditions.[5]

  • Trifluoroborate salts (K[ArBF3]): These salts are also more stable than boronic acids and release the boronic acid in situ.

Troubleshooting Guide

This guide provides solutions to common problems encountered during reactions with this compound, with a focus on preventing protodeboronation.

Problem Possible Cause Suggested Solution
Low yield of desired product and significant formation of 1-chloro-3-methylbenzene. High rate of protodeboronation.1. Optimize the base: Use a weaker base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃) and the minimum effective concentration.[4] 2. Lower the reaction temperature: If possible, run the reaction at a lower temperature to slow down the rate of protodeboronation. 3. Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time for the side reaction to occur. 4. Use a more active catalyst: Employ a highly efficient palladium catalyst and ligand system to accelerate the desired cross-coupling reaction.
Inconsistent results and degradation of the boronic acid upon storage. This compound is unstable.1. Store properly: Keep the boronic acid in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen). 2. Use fresh material: Use freshly purchased or prepared boronic acid for best results. 3. Convert to a stable derivative: For long-term storage or for challenging coupling reactions, consider converting the boronic acid to a more stable pinacol ester or MIDA boronate.
Protodeboronation is still significant even after optimizing conditions. The specific reaction is highly prone to protodeboronation.1. Use a boronic acid derivative: Switch to a pinacol ester, MIDA boronate, or trifluoroborate salt of (3-Chloro-5-methylphenyl)boron.[1][5] 2. Anhydrous conditions: If feasible for your reaction, using anhydrous solvents and reagents can help suppress protodeboronation, which is often facilitated by water.

Quantitative Data on Protodeboronation (Illustrative)

Entry Base (equivalents) Solvent Temperature (°C) Reaction Time (h) Catalyst System Protodeboronation (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)10012Pd(PPh₃)₄35
2K₃PO₄ (2.0)Dioxane/H₂O (4:1)10012Pd(PPh₃)₄20
3K₃PO₄ (2.0)Dioxane/H₂O (4:1)8012Pd(PPh₃)₄12
4K₃PO₄ (2.0)Anhydrous Dioxane8012Pd(PPh₃)₄5
5K₃PO₄ (2.0)Dioxane/H₂O (4:1)804Pd(dppf)Cl₂8
6K₃PO₄ (2.0)Dioxane/H₂O (4:1)8012Pd(dppf)Cl₂15

This data is for illustrative purposes only and the actual extent of protodeboronation may vary depending on the specific reaction partners and other experimental variables.

Experimental Protocols

Protocol 1: Monitoring Protodeboronation by GC-MS

This protocol describes a method to quantify the extent of protodeboronation during a Suzuki-Miyaura reaction.

Materials:

  • Reaction mixture aliquot (e.g., 0.1 mL)

  • Internal standard (e.g., dodecane) solution of known concentration in a suitable solvent (e.g., ethyl acetate)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • At various time points during your reaction, carefully withdraw a small aliquot of the reaction mixture.

  • Quench the aliquot by adding it to a vial containing a known volume of the internal standard solution and 1 mL of water.

  • Vortex the mixture thoroughly.

  • Separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the organic layer by GC-MS.

  • Quantify the amounts of the desired product and the protodeboronated byproduct (1-chloro-3-methylbenzene) by comparing their peak areas to that of the internal standard.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for performing a Suzuki-Miyaura coupling with this compound while minimizing protodeboronation.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

TroubleshootingWorkflow start Low Yield of Desired Product check_byproduct Significant 1-chloro-3-methylbenzene byproduct observed? start->check_byproduct yes_protodeboronation Protodeboronation is likely the issue. check_byproduct->yes_protodeboronation Yes no_protodeboronation Consider other issues: - Catalyst deactivation - Poor substrate reactivity - Incorrect stoichiometry check_byproduct->no_protodeboronation No optimize_base Optimize Base: - Use a weaker base (e.g., K₃PO₄) - Reduce base equivalents yes_protodeboronation->optimize_base lower_temp Lower Reaction Temperature optimize_base->lower_temp reduce_time Reduce Reaction Time lower_temp->reduce_time change_catalyst Use a More Active Catalyst System reduce_time->change_catalyst use_derivative Switch to a Stable Derivative: - Pinacol Ester - MIDA Boronate change_catalyst->use_derivative anhydrous_conditions Use Anhydrous Conditions use_derivative->anhydrous_conditions Protodeboronation_Pathway ArylBoronicAcid This compound Ar-B(OH)₂ BoronateAnion Boronate Anion [Ar-B(OH)₃]⁻ ArylBoronicAcid->BoronateAnion + OH⁻ (Base) DesiredProduct Desired Cross-Coupled Product ArylBoronicAcid->DesiredProduct Suzuki-Miyaura Coupling BoronateAnion->ArylBoronicAcid + H⁺ ProtodeboronatedProduct Protodeboronated Product Ar-H (1-chloro-3-methylbenzene) BoronateAnion->ProtodeboronatedProduct + H₂O (Protodeboronation)

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered boronic acids. The following information is designed to help you optimize your reaction conditions, with a specific focus on the critical role of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a hindered boronic acid is giving a low yield. What is the first parameter I should investigate?

A1: For sterically hindered substrates, the reaction temperature is one of the most critical parameters to optimize. These reactions often have a higher activation energy, and increasing the temperature can significantly improve the reaction rate and overall yield. A typical starting point for Suzuki couplings is around 80-110 °C, but for hindered systems, you may need to explore higher temperatures.[1]

Q2: What is the ideal temperature range for Suzuki coupling with ortho-substituted arylboronic acids?

A2: There is no single "ideal" temperature, as it is highly dependent on the specific substrates, catalyst system, and solvent used. However, for many hindered systems, a range of 80 °C to 120 °C is common.[2] In some challenging cases, temperatures up to 150 °C, potentially using a microwave reactor, might be necessary to achieve a reasonable reaction rate and yield. It is crucial to select a solvent with a boiling point that can accommodate the desired reaction temperature.

Q3: Can increasing the reaction temperature lead to more byproducts?

A3: Yes, elevated temperatures can sometimes increase the rate of side reactions. The most common byproducts in Suzuki coupling reactions are those resulting from protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid. However, in many cases, a higher temperature will accelerate the desired cross-coupling reaction more significantly than the decomposition pathways. The key is to find the optimal temperature that maximizes the formation of the desired product while minimizing byproduct formation.

Q4: How does temperature affect the stability of my hindered boronic acid?

A4: Hindered boronic acids, especially those with electron-withdrawing groups, can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved. While it is often assumed that higher temperatures always favor this decomposition, the reality can be more complex. At lower temperatures, if the desired coupling reaction is slow, the boronic acid may have a longer residence time in the basic aqueous phase, leading to significant protodeboronation.[3] In such cases, increasing the temperature can actually improve the yield by accelerating the rate of the productive cross-coupling, effectively outcompeting the decomposition pathway.[3]

Q5: When should I consider using a microwave reactor for my hindered Suzuki coupling?

A5: A microwave reactor can be a powerful tool when conventional heating fails to provide satisfactory results. Microwave irradiation can rapidly heat the reaction mixture to high temperatures and pressures, often leading to significantly shorter reaction times and improved yields, especially for challenging substrates like sterically hindered boronic acids.[2]

Troubleshooting Guide: Low Yield and Byproduct Formation

This guide provides a systematic approach to troubleshooting common issues in Suzuki coupling reactions with hindered boronic acids, with a focus on temperature optimization.

Problem: Low or No Conversion to the Desired Product

Potential Cause Troubleshooting Recommendation
Insufficient Reaction Temperature The activation energy for the coupling of hindered substrates is often high. Gradually increase the reaction temperature in 10-20 °C increments. Ensure your solvent has a sufficiently high boiling point.
Catalyst Deactivation At very high temperatures (>120-140 °C), your palladium catalyst may start to decompose, leading to the formation of inactive palladium black.[4] If you observe this, try to run the reaction at a slightly lower temperature for a longer period or consider a more thermally stable catalyst/ligand system.
Slow Transmetalation This is a common issue with hindered boronic acids. Increasing the temperature can help overcome the steric barrier and facilitate the transfer of the organic group from boron to palladium.

Problem: Significant Protodeboronation Byproduct

Potential Cause Troubleshooting Recommendation
Slow Coupling Reaction at Low Temperature If the desired reaction is sluggish at lower temperatures, the boronic acid is exposed to the basic conditions for an extended period, favoring protodeboronation.[3] Increase the reaction temperature to accelerate the cross-coupling and outcompete the decomposition.
Excessively High Temperature While higher temperatures are often beneficial, extreme heat can also accelerate protodeboronation. If you see an increase in this byproduct at very high temperatures, try to find a "sweet spot" by screening a range of temperatures.
Presence of Water Water is often necessary for the Suzuki coupling mechanism but can also be a proton source for protodeboronation. If this is a major issue, consider using anhydrous conditions or minimizing the amount of water.

Problem: Formation of Homocoupling Byproducts

Potential Cause Troubleshooting Recommendation
Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).
Catalyst System Some palladium catalysts are more prone to promoting homocoupling. While temperature is not the primary factor, a suboptimal temperature can lead to a sluggish reaction where side reactions become more prevalent. Optimizing the temperature for the desired coupling can indirectly reduce homocoupling.

Data on Temperature Optimization

The following tables provide examples of how reaction temperature can influence the yield of Suzuki coupling reactions with hindered boronic acids.

Table 1: Effect of Temperature on the Suzuki Coupling of 2-(Trifluoromethoxy)phenylboronic acid with 2-bromo-1,3-dichloro-5-nitrobenzene [5]

EntryTemperature (°C)Yield (%)
15066
26085
37084

Reaction Conditions: Pd2(dba)3 (catalyst), L1 (ligand), K2CO3 (base), THF (solvent), 1 hour.[5]

Table 2: Effect of Temperature on the Conversion of Aryl Bromide in a Ligand-Free Suzuki Coupling

EntryTemperature (°C)Time (min)Conversion (%)
13018041
2606072
3803094
41001098

Reaction Conditions: Aryl bromide, Phenylboronic acid, Pd/NiFe2O4 (catalyst), K2CO3 (base), DMF/H2O (solvent).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Hindered Boronic Acid

This protocol provides a starting point for a Suzuki coupling reaction involving a sterically hindered boronic acid. Optimization, particularly of the reaction temperature, will likely be necessary.

  • Reagent Preparation: In a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the hindered boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst, 1-5 mol%) and the degassed solvent (e.g., dioxane, toluene, or DMF, to achieve a concentration of 0.1-0.5 M). If using a solid catalyst, add it before sealing the vessel.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., starting at 80 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Systematic Temperature Screening for a Hindered Suzuki Coupling

This protocol outlines a systematic approach to optimize the reaction temperature for a challenging Suzuki coupling reaction.

  • Setup Parallel Reactions: Prepare several identical small-scale reactions in parallel using the general protocol above. Ensure all other parameters (reagent stoichiometry, catalyst loading, solvent, and concentration) are kept constant.

  • Select Temperature Range: Choose a range of temperatures to screen. A good starting point for a hindered coupling could be 80 °C, 100 °C, and 120 °C. If you have access to a high-boiling solvent and appropriate equipment, you could also include a higher temperature point (e.g., 140 °C).

  • Run and Monitor: Place each reaction in a pre-heated heating block or oil bath at its designated temperature. Monitor each reaction at the same time points (e.g., 1h, 2h, 4h, and 24h) by taking small aliquots for analysis by LC-MS or GC-MS.

  • Analyze Results: Quantify the percentage of product formation and key byproducts (protodeboronation, homocoupling) at each time point for each temperature.

  • Identify Optimum Temperature: Based on the analysis, determine the temperature that provides the best balance of reaction rate, final yield, and minimal byproduct formation. If necessary, you can perform a second, more focused screening around the most promising temperature.

Visualizing Reaction Optimization Logic

The following diagrams illustrate the logical workflow for troubleshooting and optimizing Suzuki coupling reactions with hindered boronic acids.

G Troubleshooting Low Yield in Hindered Suzuki Coupling start Low Yield with Hindered Boronic Acid check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Increase Temperature (e.g., 80-120°C) check_temp->increase_temp No check_catalyst Is Catalyst System Appropriate? check_temp->check_catalyst Yes increase_temp->check_catalyst use_buchwald Use Bulky Ligand (e.g., XPhos, SPhos) check_catalyst->use_buchwald No check_base Is Base Strong Enough? check_catalyst->check_base Yes use_buchwald->check_base use_strong_base Use Stronger Base (e.g., K3PO4, Cs2CO3) check_base->use_strong_base No success Improved Yield check_base->success Yes use_strong_base->success G Managing Protodeboronation in Hindered Suzuki Coupling start High Protodeboronation check_temp Is Reaction Sluggish at Low Temp? start->check_temp increase_temp Increase Temperature to Accelerate Coupling check_temp->increase_temp Yes check_conditions Are Anhydrous Conditions Feasible? check_temp->check_conditions No increase_temp->check_conditions use_anhydrous Run Reaction Under Anhydrous Conditions check_conditions->use_anhydrous Yes check_boronic_ester Consider More Stable Boronic Ester check_conditions->check_boronic_ester No success Reduced Protodeboronation use_anhydrous->success check_boronic_ester->success

References

Technical Support Center: Catalyst Deactivation in Reactions with (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation in chemical reactions involving (3-Chloro-5-methylphenyl)boronic acid. The primary focus is on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my reaction with this compound?

A1: Catalyst deactivation often presents as a reaction that begins but fails to proceed to completion.[1] Key indicators include:

  • Stalled Reaction: The reaction starts as expected, but the conversion of starting materials to the product plateaus over time, leaving unreacted starting materials.

  • Low Yield: The final isolated yield of the desired product is significantly lower than anticipated.[2]

  • Formation of Palladium Black: The precipitation of metallic palladium, known as palladium black, is a clear visual sign of catalyst aggregation and subsequent deactivation.[1]

  • Inconsistent Reaction Times: Similar reactions may take significantly different amounts of time to reach completion, indicating a variable active catalyst concentration.[2]

  • Formation of Byproducts: An increase in side products, such as homocoupling of the boronic acid or dehalogenation of the coupling partner, can suggest that the desired catalytic cycle is being disrupted.[2]

Q2: Why is my palladium catalyst turning black, and what does it mean?

A2: The formation of palladium black is the agglomeration of palladium atoms into bulk metal particles, which are catalytically inactive in the desired homogeneous cross-coupling cycle.[1] This is a common deactivation pathway and can be triggered by:

  • High Temperatures: Elevated temperatures can accelerate the rate of catalyst decomposition and aggregation.[1]

  • High Catalyst Concentration: Using an excessive amount of catalyst can increase the likelihood of particle formation.[1]

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[1]

  • Inefficient Precatalyst Activation: If the active Pd(0) species is not efficiently generated from the Pd(II) precatalyst, side reactions leading to palladium black can occur.[1]

Q3: Can the substituents on this compound influence catalyst deactivation?

A3: Yes, the electronic and steric properties of substituents on the phenylboronic acid can impact the reaction. The chloro and methyl groups on your specific boronic acid can influence its reactivity and potentially contribute to side reactions. For instance, the electronic effect of halogens at the meta position can increase the acidity of the boronic acid, which may lead to side reactions.[3]

Q4: How critical is the exclusion of oxygen in my reaction?

A4: Rigorous exclusion of oxygen is absolutely critical for the stability of palladium catalysts.[1] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively "killing" the catalytic cycle.[1] This is a frequent issue, especially in reactions that require prolonged heating.[1] It is imperative to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

Troubleshooting Guides

Issue 1: Reaction Stalls and Low Product Yield

This is one of the most common problems and can be caused by several factors. The following table outlines potential causes and suggested solutions.

Potential Cause Troubleshooting Step Expected Outcome
Oxygen Contamination Thoroughly degas all solvents and reagents using methods like freeze-pump-thaw or sparging with an inert gas. Ensure all glassware is oven-dried and the reaction is run under a positive pressure of argon or nitrogen.Improved catalyst lifetime and higher product conversion.[1]
Inefficient Precatalyst Activation Ensure the chosen base, solvent, and temperature are suitable for the activation of your specific Pd(II) precatalyst to the active Pd(0) species.[1] Consider using a well-defined Pd(0) precatalyst if activation issues persist.A more consistent and efficient initiation of the catalytic cycle, leading to improved yields.
Ligand Degradation Phosphine-based ligands can be susceptible to oxidation or other degradation pathways, particularly at high temperatures.[1] Consider using a more robust ligand or lowering the reaction temperature if possible.Increased catalyst stability throughout the reaction, preventing a stall in the catalytic cycle.
Inappropriate Reaction Conditions Optimize the reaction temperature, solvent, and base. High temperatures can lead to catalyst decomposition.[1] The choice of base is also crucial for the transmetalation step.Identification of optimal conditions that promote the desired reaction while minimizing catalyst deactivation.
Issue 2: Formation of Palladium Black

The appearance of a black precipitate is a definitive sign of catalyst deactivation through aggregation.

Potential Cause Troubleshooting Step Expected Outcome
High Reaction Temperature Lower the reaction temperature. While this may slow down the reaction rate, it can significantly improve catalyst stability.[1]Reduced rate of palladium aggregation, keeping the catalyst in the active homogeneous phase for longer.
Incorrect Ligand-to-Metal Ratio Increase the ligand-to-palladium ratio. Additional ligand can help stabilize the palladium center and prevent aggregation.[1]A more stable catalytic species that is less prone to forming palladium black.
High Catalyst Loading Reduce the catalyst loading to the minimum effective amount. Higher concentrations can promote the formation of aggregates.[1]Slower rate of catalyst decomposition and a more efficient use of the catalyst.
Solvent Effects Ensure the chosen solvent can adequately solubilize the catalytic species throughout the reaction. Poor solubility can contribute to precipitation.Improved stability of the catalyst in the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction involving this compound. Optimization of specific parameters will likely be necessary.

  • Glassware Preparation: All glassware should be oven-dried overnight at 120 °C and allowed to cool under a stream of inert gas (argon or nitrogen).

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 mmol, 2.0-3.0 equiv).

    • Add the palladium precatalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a more advanced precatalyst; 0.5-5 mol%) and the ligand (if required, e.g., SPhos, XPhos; 1-2 mol% excess relative to the metal).

  • Solvent Degassing: The chosen solvent (e.g., dioxane, toluene, or DMF; 0.1-0.2 M concentration of the limiting reagent) should be thoroughly degassed. This can be achieved by sparging with argon for 30-60 minutes or by three consecutive freeze-pump-thaw cycles.

  • Reaction Setup:

    • Seal the Schlenk flask with a septum.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Monitoring Reaction Progress by HPLC

Monitoring the reaction is crucial for identifying if and when a reaction stalls.

  • Reaction Sampling and Quenching:

    • At designated time points, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.[4]

    • Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[4] This will stop the catalytic cycle. An internal standard can be included for more accurate quantification.[4]

  • Sample Preparation:

    • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter, including precipitated catalyst.[4]

  • HPLC Analysis:

    • Inject the filtered sample into an HPLC system equipped with a suitable column (e.g., C18).

    • Develop a method that provides good separation of the starting materials, product, and any major byproducts.

    • Monitor the consumption of the starting materials and the formation of the product over time by integrating the respective peak areas.[4]

Visualizing Deactivation and Troubleshooting

G cluster_symptoms Observed Symptoms cluster_causes Potential Root Causes cluster_solutions Corrective Actions Low Yield Low Yield Oxygen Contamination Oxygen Contamination Low Yield->Oxygen Contamination Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Stalled Reaction Stalled Reaction Stalled Reaction->Oxygen Contamination Ligand Degradation Ligand Degradation Stalled Reaction->Ligand Degradation Palladium Black Palladium Black Catalyst Aggregation Catalyst Aggregation Palladium Black->Catalyst Aggregation Degas Reagents/Solvents Degas Reagents/Solvents Oxygen Contamination->Degas Reagents/Solvents Solution Use Robust Ligand Use Robust Ligand Ligand Degradation->Use Robust Ligand Solution Optimize Temp/Conc. Optimize Temp/Conc. Catalyst Aggregation->Optimize Temp/Conc. Solution Adjust Ligand Ratio Adjust Ligand Ratio Catalyst Aggregation->Adjust Ligand Ratio Solution Optimize Base/Solvent Optimize Base/Solvent Suboptimal Conditions->Optimize Base/Solvent Solution

Caption: A flowchart for troubleshooting common catalyst deactivation issues.

G Active Pd(0) Catalyst Active Pd(0) Catalyst Catalytic Cycle Catalytic Cycle Active Pd(0) Catalyst->Catalytic Cycle Productive Path Inactive Pd(II) Species Inactive Pd(II) Species Active Pd(0) Catalyst->Inactive Pd(II) Species Oxidation (O2) Palladium Black (Pd-Aggregates) Palladium Black (Pd-Aggregates) Active Pd(0) Catalyst->Palladium Black (Pd-Aggregates) Aggregation Degraded Ligand Degraded Ligand Active Pd(0) Catalyst->Degraded Ligand Ligand Degradation Catalytic Cycle->Active Pd(0) Catalyst

Caption: Common deactivation pathways for palladium catalysts.

References

Technical Support Center: (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Chloro-5-methylphenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

While a specific impurity profile can vary depending on the synthetic route and storage conditions, common impurities in aryl boronic acids, including this compound, may include:

  • Boronic Anhydrides (Boroxines): These are the most common impurities and are formed by the intermolecular dehydration of boronic acid molecules. They exist in equilibrium with the boronic acid in the presence of water.

  • Starting Materials: Residual amounts of starting materials from the synthesis, such as 1-bromo-3-chloro-5-methylbenzene.

  • Homocoupling Byproducts: Dimers of the starting material or product formed during the synthesis.

  • Protodeboronation Products: The product of replacing the boronic acid group with a hydrogen atom (1-chloro-3-methylbenzene).

  • Oxidation Products: Degradation can occur through oxidation, potentially leading to the corresponding phenol (3-chloro-5-methylphenol).[1]

  • Residual Solvents: Solvents used in the synthesis and purification process (e.g., dioxane, toluene, ethyl acetate, hexanes).

  • Inorganic Salts: Byproducts from the reaction workup, such as salts from the basic solutions used.

Q2: How can I assess the purity of my this compound sample?

Several analytical techniques can be employed to determine the purity of your sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A common method for assessing purity and quantifying impurities. A typical purity for commercially available this compound is often ≥97%.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: My this compound appears to be of low purity. What are the recommended purification methods?

Several methods can be used to purify aryl boronic acids:

  • Recrystallization: This is a common and effective method. Solvents such as hot water, ethanol, or a mixture of ethyl acetate and hexanes can be effective.[3]

  • Acid-Base Extraction: Boronic acids are acidic and can be converted to their corresponding boronate salts with a base. The salt can be washed with an organic solvent to remove non-acidic impurities, and then the pure boronic acid can be regenerated by adding acid.[4][5]

  • Column Chromatography: Silica gel or neutral alumina can be used to purify boronic acids. A solvent system of dichloromethane and methanol or ethyl acetate and hexanes is often effective.[4][6]

  • Derivatization: Formation of a diethanolamine adduct can be used for purification. This adduct is often a crystalline solid that can be easily isolated and then hydrolyzed back to the pure boronic acid.[3]

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered during experiments with this compound.

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
Possible Cause Troubleshooting Step
Poor quality of the boronic acid Assess the purity of the this compound using HPLC or ¹H NMR. If significant impurities are detected, purify the material using one of the methods described in the FAQs. The presence of boronic anhydride is generally not detrimental as it converts to the active boronic acid under reaction conditions.
Degradation of the boronic acid Store the boronic acid in a cool, dry place, preferably under an inert atmosphere, to prevent degradation. Avoid prolonged exposure to air and moisture.
Suboptimal reaction conditions Re-optimize the reaction conditions, including the base, catalyst, solvent, and temperature.
Issue 2: Presence of Unexpected Byproducts in the Reaction Mixture
Possible Cause Troubleshooting Step
Homocoupling of the boronic acid This can occur under certain reaction conditions. Reduce the reaction temperature or screen different palladium catalysts and ligands.
Protodeboronation This side reaction can be promoted by elevated temperatures and the presence of water or acidic/basic conditions. Ensure anhydrous conditions if necessary and carefully control the pH.

Quantitative Data Summary

The purity of commercially available this compound is typically high. The table below summarizes the general purity specifications.

ParameterTypical Value
Purity (by HPLC/NMR)≥97%[2]
Boronic Anhydride ContentVariable, can be present in significant amounts
Residual Solvents<1%
Inorganic Salts<0.5%

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This is a general method and may require optimization for your specific instrument and sample.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • HPLC System: Use a C18 reverse-phase column.

  • Injection and Analysis: Inject the sample onto the column and run the analysis. The purity is determined by the relative peak area of the main component.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent system in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., water, ethanol/water, or ethyl acetate/hexanes).

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Troubleshooting Workflow for this compound Purity Issues

G cluster_0 Start: Experiment Issue cluster_1 Purity Assessment cluster_2 Troubleshooting & Purification cluster_3 Resolution start Inconsistent Results or Low Reaction Yield assess_purity Assess Purity of this compound (e.g., HPLC, NMR) start->assess_purity purity_ok Purity >97%? assess_purity->purity_ok check_conditions Review Reaction Conditions (Base, Catalyst, Solvent, Temp) purity_ok->check_conditions Yes purify Purify Boronic Acid purity_ok->purify No proceed Proceed with Experiment check_conditions->proceed recrystallization Recrystallization purify->recrystallization column Column Chromatography purify->column extraction Acid-Base Extraction purify->extraction recrystallization->assess_purity column->assess_purity extraction->assess_purity

Caption: Troubleshooting workflow for purity issues.

References

Technical Support Center: Suzuki Reactions with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-rich boronic acid is failing or giving low yields. What are the most common causes?

Low yields in Suzuki reactions with electron-rich boronic acids often stem from several factors. A primary issue is the increased susceptibility of electron-rich boronic acids to side reactions, namely protodeboronation and homocoupling. Additionally, catalyst deactivation and suboptimal reaction conditions can significantly impede the reaction's progress.

Q2: What is protodeboronation and how can I minimize it when using electron-rich boronic acids?

Protodeboronation is a detrimental side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively consuming the starting material without forming the desired product.[1][2] Electron-rich boronic acids are particularly prone to this issue, especially under basic aqueous conditions.[1][3]

To minimize protodeboronation, consider the following strategies:

  • Use of Milder Bases: Strong bases can accelerate protodeboronation.[1] Switching to weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[1]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce its occurrence.[1]

  • Use of Boronic Esters or Trifluoroborates: Protecting the boronic acid as a pinacol ester, MIDA ester, or potassium trifluoroborate salt can increase its stability and provide a "slow release" of the active boronic acid, minimizing its decomposition.[4][5]

Q3: I am observing a significant amount of homocoupling of my electron-rich boronic acid. What causes this and how can it be prevented?

Homocoupling is the self-coupling of two boronic acid molecules to form a symmetrical biaryl byproduct. This side reaction is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[6][7]

To suppress homocoupling:

  • Thoroughly Degas the Reaction Mixture: Removing oxygen by sparging the solvent with an inert gas (e.g., argon or nitrogen) is crucial.[6][8]

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst or a pre-catalyst that rapidly generates the active Pd(0) species can minimize side reactions mediated by Pd(II).[6]

  • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that promote homocoupling.[8]

Q4: How do I select the appropriate ligand and base for a challenging Suzuki reaction with an electron-rich boronic acid?

The choice of ligand and base is critical for the success of Suzuki couplings with electron-rich boronic acids.

  • Ligand Selection: Bulky, electron-rich phosphine ligands are generally the most effective.[6] Ligands like SPhos, XPhos, and other Buchwald dialkylbiaryl phosphines can stabilize the palladium catalyst, promote the oxidative addition step, and facilitate the reductive elimination to form the product.[6]

  • Base Selection: The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6] While a strong base is often required, its strength must be balanced against the risk of promoting protodeboronation. Potassium phosphate (K₃PO₄) is frequently a good choice for challenging couplings.[6] If protodeboronation is a major issue, consider switching to a milder base like K₂CO₃ or KF.[1]

Troubleshooting Guide

Problem: Low to no product formation with unreacted starting materials.

Potential CauseSuggested Solution
Inactive Catalyst Ensure the palladium source and ligand are fresh and active. Consider using a more robust, air-stable precatalyst.[1]
Inefficient Oxidative Addition For less reactive aryl halides (e.g., chlorides), use bulky, electron-rich ligands (e.g., XPhos, SPhos) and consider increasing the reaction temperature.[6]
Poor Solubility of Reagents Choose a solvent system in which all reactants are soluble at the reaction temperature. For biphasic reactions, ensure vigorous stirring.[1]

Problem: Significant formation of byproducts (protodeboronation or homocoupling).

Potential CauseSuggested Solution
Protodeboronation Switch to anhydrous conditions, use a milder base (e.g., K₂CO₃, KF), or use a more stable boronic acid derivative like a pinacol ester or trifluoroborate salt.[1]
Homocoupling Thoroughly degas all solvents and run the reaction under a strict inert atmosphere. Use a Pd(0) source or an efficient precatalyst.[6]

Data Presentation

Table 1: Effect of Ligand on the Yield of Suzuki Coupling with an Electron-Rich Boronic Acid

LigandAryl HalideBoronic AcidBaseSolventYield (%)
PPh₃4-Bromoanisole4-Methoxyphenylboronic acidK₂CO₃Toluene/H₂O65
P(t-Bu)₃4-Bromoanisole4-Methoxyphenylboronic acidK₃PO₄Toluene85
XPhos4-Bromoanisole4-Methoxyphenylboronic acidK₃PO₄Dioxane95
SPhos4-Chloroanisole4-Methoxyphenylboronic acidK₃PO₄Dioxane92

Note: Yields are representative and can vary based on specific reaction conditions.

Table 2: Influence of Base and Solvent on Protodeboronation of an Electron-Rich Boronic Acid

BaseSolventTemperature (°C)Protodeboronation (%)
NaOHDioxane/H₂O (1:1)8045
K₃PO₄Dioxane/H₂O (1:1)8025
K₂CO₃Dioxane/H₂O (1:1)8015
K₃PO₄Anhydrous Dioxane80<5

Note: Data is illustrative of general trends.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with an Electron-Rich Boronic Acid:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the electron-rich boronic acid or its derivative (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[1]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, toluene) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition ArX Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation with Base Base Base Base->Transmetalation ArX ArX ArX->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Failed Suzuki Reaction (Electron-Rich Boronic Acid) check_catalyst Check Catalyst Activity and Loading start->check_catalyst check_conditions Review Reaction Conditions (Base, Solvent, Temp) check_catalyst->check_conditions analyze_byproducts Analyze for Byproducts (TLC, GC-MS, LC-MS) check_conditions->analyze_byproducts protodeboronation Protodeboronation Observed? analyze_byproducts->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No use_anhydrous Switch to Anhydrous Conditions & Milder Base protodeboronation->use_anhydrous Yes optimize_ligand Optimize Ligand (Bulky, Electron-Rich) homocoupling->optimize_ligand No degas_thoroughly Degas Solvents Thoroughly & Use Pd(0) Source homocoupling->degas_thoroughly Yes successful_reaction Successful Reaction optimize_ligand->successful_reaction use_boronic_ester Use Boronic Ester/ Trifluoroborate use_anhydrous->use_boronic_ester use_boronic_ester->successful_reaction degas_thoroughly->successful_reaction

Caption: A troubleshooting workflow for failed Suzuki reactions.

References

Technical Support Center: Suzuki-Miyaura Couplings with (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (3-Chloro-5-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The sterically hindered nature of this reagent, with a chlorine and a methyl group flanking the boronic acid, can present unique challenges. This guide offers insights into overcoming these obstacles to achieve successful coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction with this compound. What are the most common causes?

A1: Low yields with sterically hindered boronic acids like this compound are often attributed to a few key factors:

  • Inefficient Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ may not be effective for this substrate. The steric bulk around the boronic acid requires specialized ligands to facilitate the catalytic cycle.

  • Inappropriate Base Selection: The choice of base is critical for activating the boronic acid. A base that is too weak may not facilitate transmetalation effectively, while an overly strong base can lead to degradation of the boronic acid or catalyst.

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or trace water, leading to the formation of 1-chloro-3-methylbenzene. This is often exacerbated by high temperatures and certain bases.

  • Homocoupling: Dimerization of the boronic acid to form a symmetrical biaryl is another common side reaction, often promoted by the presence of oxygen.

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A2: For a successful coupling, it is crucial to employ a catalyst system known to be effective for sterically hindered substrates. We recommend starting with the following conditions:

  • Catalyst: A pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand is highly recommended. Examples include XPhos Pd G3 (0.5–2 mol%).[1]

  • Ligand: Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos are excellent choices.[1]

  • Base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally effective bases for these types of couplings.

  • Solvent: A degassed mixture of an organic solvent and water, such as Dioxane/H₂O (10:1), is a good starting point.[1]

  • Temperature: A temperature range of 80–110 °C is typically required to overcome the steric hindrance.[1]

Q3: How can I minimize the formation of the homocoupling byproduct?

A3: Homocoupling is often caused by the presence of oxygen in the reaction mixture. To minimize this side reaction:

  • Thoroughly Degas Solvents: Ensure all solvents, including water, are rigorously degassed prior to use by bubbling with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent oxygen from entering the reaction vessel.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes be beneficial over a Pd(II) source that needs to be reduced in situ.

Q4: Is this compound prone to degradation? What can I do to improve its stability?

A4: Boronic acids can be susceptible to degradation, particularly protodeboronation under the reaction conditions. To improve stability and handling, consider the following alternatives:

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable than the corresponding boronic acids and can be used directly in the coupling reaction.

  • Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are less prone to protodeboronation.

  • MIDA Boronates: These are exceptionally stable and can be particularly useful in multi-step syntheses.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Ineffective catalyst for sterically hindered substrate.Switch to a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos).[1]
Inappropriate base.Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
Low reaction temperature.Increase the reaction temperature to 80-110 °C.[1]
Catalyst decomposition.Ensure the reaction is performed under a strict inert atmosphere.
Significant Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and maintain a positive pressure of inert gas.
Inefficient catalyst turnover.Increase catalyst loading slightly or switch to a more active catalyst system.
Prevalence of Protodeboronation Byproduct High reaction temperature or prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the temperature if possible.
Presence of excess water or protic solvents.Use anhydrous solvents and a carefully controlled amount of water if required for the base.
Base-mediated decomposition.Try a milder base like K₂CO₃ or consider using a boronate ester derivative.
Reaction Stalls Before Completion Catalyst deactivation.Add a fresh portion of the catalyst.
Insufficient base.Ensure an adequate excess of base is used (typically 2-3 equivalents).
Poor solubility of reagents.Try a different solvent system or increase the solvent volume.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Arylboronic Acid:

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[1]

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)[1]

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, and the base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Visualizations

Suzuki_Troubleshooting_Workflow start Low Yield with this compound catalyst Optimize Catalyst System start->catalyst base Screen Bases start->base conditions Adjust Reaction Conditions start->conditions boron_reagent Consider Boronic Acid Analogue start->boron_reagent ligand Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) catalyst->ligand base_options K3PO4, Cs2CO3, K2CO3 base->base_options temp_time Increase Temperature (80-110°C) Monitor Time conditions->temp_time boron_options Pinacol Ester, MIDA Boronate, Trifluoroborate Salt boron_reagent->boron_options success Successful Coupling ligand->success base_options->success temp_time->success boron_options->success

Caption: Troubleshooting workflow for Suzuki couplings.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex R1-Pd(II)L2-X pd0->pd2_complex transmetalation Transmetalation pd2_biaryl R1-Pd(II)L2-R2 pd2_complex->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination product R1-R2 boronic_acid (HO)2B-R2 + Base aryl_halide R1-X

Caption: The Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Improving Reproducibility of Suzuki Couplings with (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Suzuki-Miyaura coupling reactions involving (3-Chloro-5-methylphenyl)boronic acid.

Troubleshooting Guide

Low yields and inconsistent results in Suzuki couplings with this compound often stem from a few key areas. This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Low or No Conversion of Starting Materials

If you observe a low yield of the desired product with significant recovery of starting materials, consider the following factors:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure your palladium source and ligand are active and properly handled.

  • Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.

  • Inefficient Transmetalation: this compound is an electron-deficient boronic acid, which can lead to a slower transmetalation step. The choice of base and solvent is critical to activate the boronic acid.

Troubleshooting Workflow for Low Conversion

low_conversion start Low or No Conversion check_catalyst Verify Catalyst and Ligand Integrity - Use fresh, high-purity catalyst/ligand - Store under inert atmosphere start->check_catalyst degas Improve Degassing - Sparge solvent with Ar/N2 - Use freeze-pump-thaw cycles check_catalyst->degas If catalyst is reliable optimize_base Optimize Base - Switch to a stronger base (e.g., K3PO4, Cs2CO3) - Ensure base is finely powdered and dry degas->optimize_base If degassing is thorough optimize_solvent Optimize Solvent System - Use a polar aprotic solvent (e.g., Dioxane, THF, DMF) - Add water as a co-solvent (e.g., 4:1 to 10:1 organic:water) optimize_base->optimize_solvent If base is appropriate increase_temp Increase Reaction Temperature - Incrementally increase temperature (e.g., 80-110 °C) optimize_solvent->increase_temp If solvent is suitable monitor Monitor Reaction Progress (TLC, GC/LC-MS) increase_temp->monitor

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Formation of Side Products

The most common side reaction in Suzuki couplings is the homocoupling of the boronic acid.

  • Homocoupling of this compound: This leads to the formation of 3,3'-dichloro-5,5'-dimethylbiphenyl, consuming the boronic acid and reducing the yield of the desired product.

Primary Causes of Homocoupling:

  • Presence of Oxygen: As mentioned, oxygen can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling.

  • Use of a Pd(II) Pre-catalyst: Pd(II) sources can directly react with the boronic acid during the in situ reduction to the active Pd(0) species.

Troubleshooting Workflow for Homocoupling

homocoupling start Significant Homocoupling Observed rigorous_degassing Ensure Rigorous Degassing - Sparge solvents and reaction mixture thoroughly start->rigorous_degassing pd0_catalyst Switch to a Pd(0) Catalyst - e.g., Pd(PPh3)4, Pd2(dba)3 rigorous_degassing->pd0_catalyst If degassing is confirmed slow_addition Slow Addition of Boronic Acid - Use a syringe pump to add the boronic acid solution over time pd0_catalyst->slow_addition If using a Pd(II) source is necessary ligand_choice Evaluate Ligand Choice - Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) slow_addition->ligand_choice If homocoupling persists monitor Monitor by GC/LC-MS for byproduct formation ligand_choice->monitor

Caption: Troubleshooting workflow to minimize homocoupling.

Frequently Asked Questions (FAQs)

Q1: My this compound appears clumpy/oily. Is it still usable?

A1: Boronic acids can dehydrate to form cyclic anhydrides (boroxines). For many Suzuki couplings, the boroxine is in equilibrium with the boronic acid under the reaction conditions and can often be used directly. However, significant degradation can impact stoichiometry. It is recommended to assess the purity (e.g., by NMR) and consider recrystallization if necessary.

Q2: What is the optimal catalyst system for coupling this compound?

A2: Due to the electron-withdrawing chlorine and the steric hindrance from the methyl group, a robust catalyst system is recommended. Palladium catalysts with bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), are often effective for challenging substrates.[1] Pd(PPh₃)₄ is a good starting point, but more advanced catalyst systems may be required for higher yields and reproducibility.

Q3: Which base should I use for this specific boronic acid?

A3: A moderately strong to strong inorganic base is typically required to activate the electron-deficient this compound for transmetalation. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are common choices. The choice of base can significantly impact the reaction outcome, and screening may be necessary.

Q4: What is the best solvent system for this reaction?

A4: A polar aprotic solvent, often in combination with water, is generally effective. Common solvent systems include 1,4-dioxane/water, THF/water, and DMF/water. The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Q5: How can I improve the reproducibility of my results?

A5:

  • Consistency in Reagent Quality: Use reagents from the same batch and of high purity.

  • Inert Atmosphere: Strictly maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.

  • Precise Measurements: Accurately measure all reagents, especially the catalyst and ligand.

  • Controlled Heating: Use a reliable heating mantle or oil bath with a temperature controller to ensure a consistent reaction temperature.

  • Stirring: Ensure efficient and consistent stirring throughout the reaction.

Data Presentation

The following tables provide a summary of typical reaction conditions and expected yields for Suzuki couplings of substituted phenylboronic acids with aryl bromides, which can be used as a starting point for optimizing reactions with this compound.

Table 1: General Suzuki-Miyaura Coupling Conditions for Substituted Phenylboronic Acids

ParameterCondition 1Condition 2Condition 3Notes
Aryl Halide Aryl Bromide (1.0 eq)Aryl Chloride (1.0 eq)Aryl Bromide (1.0 eq)Reactivity: I > Br > OTf >> Cl
Boronic Acid This compound (1.2-1.5 eq)This compound (1.5 eq)This compound (1.2 eq)A slight excess of the boronic acid is common.
Pd Catalyst Pd(PPh₃)₄ (3 mol%)XPhos Pd G3 (2 mol%)Pd(dppf)Cl₂ (3 mol%)Catalyst choice is critical for challenging substrates.
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.5 eq)Cs₂CO₃ (2.0 eq)Stronger bases are often needed for less reactive partners.
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF/H₂O (5:1)The solvent system affects solubility and kinetics.
Temperature 80-100 °C100-110 °C90-100 °CHigher temperatures may be required for aryl chlorides.
Representative Yield Moderate to HighHighModerate to HighYields are highly dependent on the specific substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and base (2.0 eq).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents 1. Add Aryl Halide, Boronic Acid, and Base to Flask inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert catalyst 3. Add Palladium Catalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent heat 5. Heat to Desired Temperature with Vigorous Stirring solvent->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool extract 8. Dilute, Wash, and Extract cool->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify by Column Chromatography dry->purify

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Validation & Comparative

Characterization of (3-Chloro-5-methylphenyl)boronic acid by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of (3-Chloro-5-methylphenyl)boronic acid. Due to the limited availability of public spectral data for this specific compound, this guide leverages data from structurally similar phenylboronic acid derivatives to predict and understand its NMR properties. This approach allows for a detailed characterization by highlighting the expected influence of the chloro and methyl substituents on the phenyl ring.

Predicted NMR Spectral Data of this compound and Comparison with Analogs

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. By analyzing the known ¹H and ¹³C NMR data of 3-chlorophenylboronic acid, (3,5-dimethylphenyl)boronic acid, and other relevant analogs, we can predict the spectral features of this compound. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group have distinct and predictable effects on the chemical shifts of the aromatic protons and carbons.

A summary of the predicted ¹H and ¹³C NMR data for this compound, alongside the experimental data for its analogs, is presented in Table 1.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds.

CompoundSolventAromatic Protons (ppm)Methyl Protons (ppm)Aromatic Carbons (ppm)Methyl Carbon (ppm)
This compound (Predicted) DMSO-d6H2: ~7.8 (s), H4: ~7.6 (s), H6: ~7.7 (s)~2.3 (s)C1-B: ~, C2: ~, C3-Cl: ~, C4: ~, C5-CH3: ~, C6: ~~21
3-Chlorophenylboronic acidDMSO-d68.01 (s, 1H), 7.89 (d, J=7.2 Hz, 1H), 7.51 (d, J=7.2 Hz, 1H), 7.43 (t, J=7.6 Hz, 1H)-134.8, 133.4, 130.3, 129.2, 127.1-
(3,5-Dimethylphenyl)boronic acidDMSO-d67.38 (s, 2H), 7.00 (s, 1H)2.24 (s, 6H)137.5, 133.8, 131.2, 128.421.1

Note: The carbon atom attached to the boron (C-B) is often difficult to observe or appears as a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for boronic acids.

General Experimental Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Weigh 5-10 mg of the boronic acid for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for boronic acids due to their good solubility and the ability to observe the exchangeable B(OH)₂ protons.

    • Cap the tube and gently sonicate or vortex to ensure complete dissolution.

  • ¹H NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

    • Referencing: The residual solvent peak is used as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on the concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-160 ppm.

    • Referencing: The solvent peak is used as an internal standard (e.g., DMSO-d₆ at 39.52 ppm).

Visualization of Concepts

To aid in the understanding of the structural relationships and the general workflow of NMR analysis, the following diagrams are provided.

G cluster_target Target Compound cluster_analogs Comparative Analogs Target This compound Analog1 3-Chlorophenylboronic acid Target->Analog1 Remove Methyl Analog2 (3,5-Dimethylphenyl)boronic acid Target->Analog2 Remove Chloro, Add Methyl Analog3 (3,5-Dichlorophenyl)boronic acid Analog1->Analog3 Add Chloro

Caption: Structural relationship of the target compound to its analogs.

G start Sample Preparation step1 Dissolve in Deuterated Solvent start->step1 step2 Transfer to NMR Tube step1->step2 step3 NMR Spectrometer (¹H and ¹³C Acquisition) step2->step3 step4 Data Processing (Fourier Transform, Phasing, Baseline Correction) step3->step4 end Spectral Analysis (Chemical Shift, Integration, Coupling) step4->end

Caption: General workflow for NMR sample analysis.

A Comparative Guide to Analytical Methods for Purity Assessment of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of boronic acids is a critical parameter in drug development and organic synthesis, directly impacting reaction yields, impurity profiles, and the overall quality of active pharmaceutical ingredients (APIs). Selecting the appropriate analytical method for purity assessment is crucial for ensuring the integrity and reproducibility of experimental results. This guide provides an objective comparison of the most common analytical techniques used for determining the purity of boronic acids, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of an analytical method for the purity assessment of boronic acids depends on various factors, including the analyte's properties, the nature of potential impurities, and the specific requirements of the analysis, such as the need for absolute quantification or high throughput. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Titration methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Titration (Potentiometric/Coulometric)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by mass-based detection.Direct measurement of analyte concentration based on the proportionality between signal area and the number of nuclei.Quantification of an acid by reaction with a standardized base.
Primary/Secondary Method Secondary (requires a reference standard for quantification).Secondary (requires a reference standard for quantification).Primary (can determine absolute purity using a certified internal standard).[1]Primary (absolute method based on stoichiometry).
Sample Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile or derivatized analytes.Not dependent on volatility.Not dependent on volatility.
Selectivity High, can be optimized by adjusting column and mobile phase.Very high, especially with mass spectrometry detection.Good for structural elucidation; can be limited by signal overlap.Limited to acidic components.
Sensitivity (Typical LOD/LOQ) LOD: ~1 µM[2][3], LOQ: ~1.0 µg[4][5]Dependent on derivatization and analyte, can be very sensitive.LOD: ~0.02% w/w, LOQ: ~0.04% w/w.[6][7]Generally less sensitive than chromatographic methods.
Precision (Typical RSD) < 2.0%.[4][5]Varies with derivatization and instrumentation.0.7% - 2.0%.[6][7]Very high, e.g., 0.0033% for coulometric titration.[8][9][10]
Analysis Time Typically 15-30 minutes per sample.[1]Can be longer due to derivatization; run times can be short.Typically 10-15 minutes per sample.[1]Can be rapid for routine assays.
Key Advantages Versatile, high-throughput, suitable for complex mixtures.High resolving power, provides structural information (MS).Non-destructive, provides structural information, no analyte-specific reference standard needed.[1]High precision and accuracy for assay of bulk material.[11]
Key Limitations Reference standards required for quantification.Derivatization often necessary for polar boronic acids.[12]Lower sensitivity compared to HPLC, potential for signal overlap.[1]Not suitable for impurity profiling, only measures total acidity.

Experimental Protocols

Detailed methodologies are essential for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the purity analysis of a boronic acid sample using reversed-phase HPLC.

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimal wavelength for the specific boronic acid).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the boronic acid sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of a boronic acid after derivatization.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Preparation (Derivatization):

    • To approximately 1 mg of the boronic acid sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA.

    • Seal the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Inlet Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol outlines the determination of boronic acid purity using ¹H qNMR with an internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a signal that does not overlap with the analyte signals.

  • Solvent: Deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh a specific amount of the boronic acid sample.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Parameters:

    • Pulse Sequence: A standard 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (>150:1).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = internal standard.

Potentiometric Titration

This protocol is for the assay of a boronic acid sample. Boric acid is a weak acid, and its acidity is enhanced by the addition of a polyol like mannitol to obtain a sharp titration endpoint.

  • Instrumentation: Potentiometric titrator with a pH electrode.

  • Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Reagents:

    • Mannitol

    • Deionized water, boiled to remove CO₂

  • Procedure:

    • Accurately weigh an appropriate amount of the boronic acid sample and dissolve it in deionized water.

    • Add a sufficient amount of mannitol (typically a 10-20 fold excess by weight).

    • Immerse the pH electrode and the titrant delivery tip into the solution.

    • Titrate with the standardized NaOH solution, recording the pH and the volume of titrant added.

    • Determine the equivalence point from the titration curve (the point of maximum inflection).

  • Calculation: % Purity = (V_NaOH * M_NaOH * MW_boronic_acid) / (m_sample * 10) Where: V_NaOH = volume of NaOH at the equivalence point (mL), M_NaOH = molarity of NaOH, MW_boronic_acid = molecular weight of the boronic acid, m_sample = mass of the sample (g).

Method Selection Workflow

The selection of an appropriate analytical method for purity assessment is a critical decision. The following diagram illustrates a logical workflow to guide this process based on the specific analytical needs and sample characteristics.

MethodSelection start Define Analytical Goal goal_assay Assay (Bulk Purity) start->goal_assay goal_impurity Impurity Profiling start->goal_impurity assay_abs_quant Absolute Quantification Required? goal_assay->assay_abs_quant impurity_volatile Volatile Impurities Expected? goal_impurity->impurity_volatile assay_yes qNMR or Titration assay_abs_quant->assay_yes Yes assay_no HPLC (with reference standard) assay_abs_quant->assay_no No impurity_yes GC-MS (with derivatization) impurity_volatile->impurity_yes Yes impurity_no HPLC impurity_volatile->impurity_no No structural_info Structural Information Needed? impurity_yes->structural_info impurity_no->structural_info info_yes NMR or MS Detection (HPLC-MS, GC-MS) structural_info->info_yes Yes

Caption: Decision tree for selecting an analytical method.

This comprehensive guide provides a framework for selecting and implementing the most suitable analytical method for the purity assessment of boronic acids. By carefully considering the principles, performance characteristics, and experimental requirements of each technique, researchers can ensure the generation of accurate and reliable data, which is fundamental to advancing drug discovery and development.

References

Comparative Guide to the HPLC Analysis of (3-Chloro-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of key intermediates like (3-Chloro-5-methylphenyl)boronic acid is critical. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for the characterization and quantification of this compound and its derivatives. Experimental data from various sources has been compiled to offer an objective overview of each method's performance.

Quantitative Performance of Analytical Methods

The selection of an analytical technique for this compound depends on the specific analytical need, such as purity assessment, impurity profiling, or quantification in complex matrices. The following tables summarize the quantitative performance of common analytical methods for boronic acids.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterReversed-Phase HPLC (UV Detection)Reversed-Phase HPLC (Post-Column Derivatization with Alizarin)[1][2]LC-MS/MS[3][4]
Typical Analyte Phenylboronic acids and derivatives[5]Various boronic acids[1]Phenylboronic acid and its derivatives[4]
Limit of Detection (LOD) Analyte-dependent, typically in the low ng range1.2 ng (for phenylboronic acid)[1]2-10 pg/mL[4]
Limit of Quantitation (LOQ) Not specified, generally higher than LODNot specified2-10 pg/mL[4]
Linearity (R²) Generally >0.99Not specified>0.99[4]
Precision (%RSD) < 2.0%Not specified< 3%[4]
Key Advantage Widely available, robust for purity assessment.High selectivity for boronic acids.[1]Exceptional sensitivity and selectivity, suitable for trace analysis.[3][4]
Limitations Lower sensitivity compared to MS, potential for co-elution.Requires additional hardware for post-column reaction.[1]Higher equipment cost and complexity.

Table 2: Alternative Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Typical Analyte Boronic acids and esters (often requiring derivatization)[3][6]Boronic acids and their esters[7][8]
Limit of Detection (LOD) 0.04 µg/L (for boric acid after derivatization)[9]Not specified, but high sensitivity is achievable.
Linearity (R²) >0.998[9]Not specified
Precision (%RSD) Not specifiedHigh precision reported
Key Advantage High resolution, suitable for volatile impurities.[6]High separation efficiency, minimal sample consumption, and can be used for charged species.[7]
Limitations Derivatization is often necessary for non-volatile boronic acids, which adds complexity.[3][6]Can be sensitive to matrix effects, potential for adsorption to the capillary wall.[8]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below is a representative experimental protocol for the analysis of a phenylboronic acid derivative by RP-HPLC, which can be adapted for this compound.

Representative RP-HPLC Method for Phenylboronic Acid Analysis

This method is based on established protocols for the separation of various boronic acids.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a PDA or UV detector.

2. Chromatographic Conditions:

  • Column: XSelect™ Premier HSS T3 (4.6 x 100 mm, 3.5 µm) or equivalent C18 column.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a diluent such as acetonitrile or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Further dilute the stock solution to the desired concentration for analysis (e.g., 0.1 mg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizing the Workflow and Method Comparison

Diagrams can effectively illustrate complex workflows and relationships, aiding in the comprehension of the analytical processes.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weighing of This compound dissolve Dissolution in Acetonitrile/Water start->dissolve dilute Dilution to Working Concentration dissolve->dilute filter Filtration (0.45 µm) dilute->filter hplc HPLC System filter->hplc column C18 Column hplc->column detector UV/PDA Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram integrate Peak Integration and Quantification chromatogram->integrate report Generate Report integrate->report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Comparison cluster_main Analytical Techniques for Boronic Acids cluster_hplc HPLC Attributes cluster_gc GC Attributes cluster_ce CE Attributes HPLC HPLC hplc_adv Advantages: - Robust - Widely Available - High Throughput HPLC->hplc_adv hplc_dis Disadvantages: - Moderate Sensitivity (UV) - Potential for Co-elution HPLC->hplc_dis GC GC gc_adv Advantages: - High Resolution - Suitable for Volatiles GC->gc_adv gc_dis Disadvantages: - Derivatization Often Required - Thermal Lability Issues GC->gc_dis CE CE ce_adv Advantages: - High Efficiency - Low Sample Volume CE->ce_adv ce_dis Disadvantages: - Matrix Effects - Reproducibility Challenges CE->ce_dis

Caption: Logical comparison of key analytical techniques for boronic acid analysis.

References

alternative reagents to (3-Chloro-5-methylphenyl)boronic acid for biaryl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Biaryl Synthesis Beyond (3-Chloro-5-methylphenyl)boronic acid

For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. While this compound is a valuable reagent, challenges related to stability, such as protodeboronation, can affect reaction efficiency and reproducibility. This guide provides an objective comparison of alternative reagents that offer enhanced stability and, in many cases, improved performance in biaryl synthesis.

Executive Summary: The Advantage of Boronic Acid Surrogates

To overcome the inherent instability of some boronic acids, several classes of more robust surrogates have been developed. The most prominent among these are potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates.[1] These alternatives are generally stable, crystalline solids that are easier to handle and store over extended periods.[2][3] Their use can lead to more consistent and higher yields, particularly with substrates that are prone to decomposition.[2] Beyond boron-based reagents, other organometallic compounds and alternative coupling strategies also present viable pathways for biaryl synthesis.

Performance Comparison of Alternative Reagents

The choice of reagent can significantly influence the outcome of a biaryl synthesis. The following tables summarize the performance of various alternatives to this compound, focusing on reaction yields and conditions. It is important to note that direct comparative data under identical conditions is not always available, as researchers often select alternatives for substrates where traditional boronic acids are known to perform poorly.[2]

Table 1: Comparison of Boron-Based Reagents in Suzuki-Miyaura Coupling

Reagent ClassExample ReagentCoupling PartnerProductYield (%)Key Advantages
Boronic Acid This compoundAryl Halide3-Chloro-5-methyl-biarylSubstrate DependentReadily available
Potassium Organotrifluoroborate Potassium (3-Chloro-5-methylphenyl)trifluoroborateAryl Halide3-Chloro-5-methyl-biarylOften Higher & More Reproducible[2][4]Bench-stable, crystalline solids; resistant to protodeboronation[2][4]
MIDA Boronate (3-Chloro-5-methylphenyl) MIDA boronateAryl Halide3-Chloro-5-methyl-biarylComparable to HighChromatographically stable; slow release of boronic acid is beneficial for challenging couplings[1][3][5]
Boronic Ester This compound pinacol esterAryl Halide3-Chloro-5-methyl-biarylGood to Excellent[6]Increased chemical stability compared to boronic acids[6]

Table 2: Overview of Non-Boron Reagents for Biaryl Synthesis

Coupling ReactionReagent ClassExample ReagentCoupling PartnerKey Features
Kumada-Corriu Grignard Reagents(3-Chloro-5-methylphenyl)magnesium halideAryl HalideUtilizes organomagnesium reagents; effective for sterically hindered biaryls[7][8]
Hiyama Organosilanes(3-Chloro-5-methylphenyl)trialkoxysilaneAryl HalideStable and less toxic alternative to boronic acids; requires an activator (e.g., fluoride)[7][9]
Negishi Organozinc Reagents(3-Chloro-5-methylphenyl)zinc halideAryl HalideHigh functional group tolerance and reactivity[8]
Decarboxylative Coupling Carboxylic Acids3-Chloro-5-methylbenzoic acidAryl HalideUtilizes readily available carboxylic acids as starting materials[10][11]
Desulfitative Coupling Arylsulfonyl Hydrazides3-Chloro-5-methylphenylsulfonyl hydrazideArylating AgentActs as an alternative arylating agent[12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting synthetic procedures. Below are representative protocols for key alternative coupling strategies.

Protocol 1: Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates

This protocol is a general procedure for the cross-coupling of potassium aryltrifluoroborates with aryl halides.

Materials:

  • Potassium (3-Chloro-5-methylphenyl)trifluoroborate (1.2 equiv)

  • Aryl bromide or chloride (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, RuPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., toluene/water or dioxane/water)

Procedure:

  • To a reaction vessel, add the potassium organotrifluoroborate, aryl halide, palladium catalyst, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with MIDA Boronates

This protocol describes a general method for the coupling of MIDA boronates, which can be particularly advantageous for unstable boronic acids.[13]

Materials:

  • (3-Chloro-5-methylphenyl) MIDA boronate (1.1 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., THF/water)

Procedure:

  • In a reaction flask, combine the MIDA boronate, aryl halide, palladium catalyst, and base.

  • Replace the atmosphere with an inert gas.

  • Add the degassed solvent and heat the mixture to the desired temperature (typically 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and perform an aqueous workup.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic extracts, concentrate, and purify by silica gel chromatography.[5]

Protocol 3: Hiyama Coupling with Organosilanes

Organosilanes provide a stable, non-boron alternative for biaryl synthesis.[7]

Materials:

  • (3-Chloro-5-methylphenyl)trialkoxysilane (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., PdCl₂, 5 mol%)

  • Fluoride source (e.g., TBAF, 1.5 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the aryl halide, organosilane, and palladium catalyst.

  • Add the anhydrous solvent, followed by the fluoride source (e.g., a 1.0 M solution of TBAF in THF).

  • Heat the reaction mixture (typically 60-100 °C) and stir until completion.

  • Cool the reaction, quench with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Synthetic Pathways

Diagrams can clarify the relationships between different reagents and the overall workflow of biaryl synthesis.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Biaryl Biaryl Product (Ar-Ar') RedElim->Biaryl ArX Aryl Halide (Ar-X) ArX->OxAdd BoronReagent Organoboron Reagent (Ar'-B(OR)2) BoronReagent->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_alternatives Alternative Reagents BoronicAcid This compound ReactionSetup Reaction Setup (Catalyst, Ligand, Base, Solvent) BoronicAcid->ReactionSetup Trifluoroborate Potassium Organotrifluoroborate Trifluoroborate->ReactionSetup MIDABoronate MIDA Boronate MIDABoronate->ReactionSetup Organosilane Organosilane Organosilane->ReactionSetup ArylHalide Aryl Halide Partner ArylHalide->ReactionSetup Coupling Cross-Coupling Reaction (Heating) ReactionSetup->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product Biaryl Product Purification->Product

Caption: General experimental workflow for biaryl synthesis using alternative reagents.

Conclusion

While this compound is a useful reagent, its stability can be a limiting factor. Potassium organotrifluoroborates and MIDA boronates have emerged as superior alternatives in many cases, offering enhanced stability, easier handling, and often improved reaction outcomes.[1][2] For syntheses where boron-based reagents are not ideal, other cross-coupling reactions such as the Hiyama and Kumada-Corriu couplings provide robust, alternative strategies.[7] The selection of the most appropriate reagent and method will depend on the specific substrates, desired functional group tolerance, and overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision for the efficient and reliable synthesis of biaryl compounds.

References

A Comparative Guide to the Quantification of Impurities in (3-Chloro-5-methylphenyl)boronic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is of paramount importance in the synthesis of active pharmaceutical ingredients (APIs). (3-Chloro-5-methylphenyl)boronic acid is a key building block in organic synthesis, frequently utilized in cross-coupling reactions. Ensuring its purity is critical for reaction efficiency, yield, and the impurity profile of the final product. This guide provides a comparative overview of analytical methodologies for the quantification of potential impurities in this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Potential Impurities in this compound

Impurities in this compound can originate from its synthesis, degradation, or improper storage. A thorough understanding of these potential impurities is the first step in developing robust analytical methods for their control.

Process-Related Impurities: Based on common synthetic routes, which often involve the reaction of a Grignard reagent with a trialkyl borate, potential process-related impurities include:

  • Starting Materials: Unreacted starting materials such as 1-bromo-3-chloro-5-methylbenzene.

  • Homocoupling Products: Biphenyl impurities formed from the coupling of two Grignard reagent molecules.

  • Isomeric Impurities: Positional isomers of the desired product, for instance, (4-Chloro-2-methylphenyl)boronic acid.

Degradation-Related Impurities: Boronic acids are susceptible to certain degradation pathways:

  • Boroxine Formation: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. This is a reversible process that can complicate analysis.

  • Protodeboronation: The carbon-boron bond can be cleaved, particularly in the presence of moisture or acid/base, to yield the corresponding deboronated compound, 3-chloro-5-methyltoluene.

Comparison of Analytical Methods

The choice of an analytical technique for impurity quantification depends on the nature of the impurities, the required sensitivity, and the sample matrix. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed methods.

Data Presentation: Comparison of Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with mass spectrometric detection.Quantification based on the direct proportionality between the integral of a specific nucleus's resonance signal and its molar concentration.
Primary Application Quantification of non-volatile and thermally labile impurities, including isomeric and homocoupling impurities.[1]Analysis of volatile impurities like protodeboronation products and residual solvents.[2]Absolute quantification of the main component and major impurities without the need for specific impurity reference standards.[3]
Sample Preparation Simple dissolution in a suitable solvent.Derivatization is often required for non-volatile boronic acids to increase volatility.[2]Dissolution in a deuterated solvent with a certified internal standard.
Sensitivity Good (ng to µg range).[4]Excellent (pg to ng range), especially with selected ion monitoring (SIM).[5]Generally lower than chromatographic methods.
Selectivity High, can be optimized with different columns and mobile phases.Very high, provides structural information from mass spectra.High, based on unique chemical shifts for different molecules.
Limitations May require specific impurity standards for accurate quantification.Not suitable for non-volatile or thermally labile impurities without derivatization.Lower sensitivity can be a limitation for trace impurities. Signal overlap can complicate quantification.
Typical LOD/LOQ LOD: ~0.01-0.1 µg/mL, LOQ: ~0.03-0.3 µg/mL for related substances.[6][7]LOD: <1 ppm for derivatized compounds.[5]Dependent on the analyte and instrument, typically in the 0.1% w/w range.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the analysis of impurities in this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method for Non-Volatile Impurities

This method is suitable for the simultaneous quantification of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Use external standards of this compound and any available impurity standards to create calibration curves.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities

This protocol is ideal for the detection of volatile impurities such as 3-chloro-5-methyltoluene (from protodeboronation).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: Splitless injection.

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.[8]

  • MS Detection: Electron ionization (EI) with a scan range of m/z 35-500.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. For the analysis of the boronic acid itself, derivatization (e.g., with a silylating agent like BSTFA) may be necessary.[2]

  • Identification: Based on the retention time and the fragmentation pattern in the mass spectrum compared to a reference library or standard.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Boroxine Content

qNMR can be used for the absolute purity determination of this compound and to quantify the amount of its boroxine anhydride.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR for Purity:

    • Solvent: A suitable deuterated solvent (e.g., DMSO-d₆) containing a certified internal standard with a known concentration (e.g., maleic acid).

    • Procedure: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in the deuterated solvent. Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).

    • Analysis: Compare the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard to calculate the purity.

  • ¹¹B NMR for Boroxine Quantification:

    • Solvent: Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Procedure: Acquire a proton-decoupled ¹¹B NMR spectrum.

    • Analysis: The chemical shift can distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm). The relative integration of these signals can provide the ratio of the two species.[8]

Visualization of Analytical Workflows

To better illustrate the decision-making process and experimental procedures, the following diagrams are provided.

impurity_analysis_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Quantification sample This compound Sample hplc HPLC-UV sample->hplc Direct Dissolution gcms GC-MS sample->gcms Dissolution & (Derivatization) qnmr qNMR sample->qnmr Dissolution with Internal Standard non_volatile Non-volatile Impurities (Isomers, Homocoupling) hplc->non_volatile volatile Volatile Impurities (Protodeboronation, Solvents) gcms->volatile purity_boroxine Absolute Purity & Boroxine Content qnmr->purity_boroxine

Caption: General workflow for the quantification of impurities.

method_selection_logic start Impurity to be Quantified? non_volatile Non-volatile / Thermally Labile? start->non_volatile volatile_impurity Volatile? start->volatile_impurity absolute_purity Absolute Purity / Boroxine Ratio? start->absolute_purity hplc Use HPLC-UV non_volatile->hplc Yes gcms Use GC-MS volatile_impurity->gcms Yes qnmr Use qNMR absolute_purity->qnmr Yes

Caption: Decision tree for analytical method selection.

By understanding the potential impurities and selecting the appropriate, validated analytical methods, researchers and drug development professionals can confidently assess the purity of this compound, ensuring the quality and consistency of their synthetic processes. A combination of these chromatographic and spectroscopic techniques will provide the most comprehensive impurity profile.

References

A Comparative Guide to LC-MS Analysis of Suzuki Coupling Products Derived from (3-Chloro-5-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The analysis of the resulting product mixture is critical for reaction optimization, yield determination, and impurity profiling. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of Suzuki coupling products originating from (3-chloro-5-methylphenyl)boronic acid, a common building block in medicinal chemistry.

Expected Reaction Products and Potential Impurities

The Suzuki coupling of this compound with an aryl halide (Ar-X) is expected to yield the corresponding biaryl product. However, as with any chemical transformation, side reactions can occur. Common byproducts in Suzuki coupling reactions include homocoupling products of the boronic acid reactant.[1] The presence of oxygen can sometimes encourage the formation of these homocoupling byproducts.[1] Therefore, a robust analytical method must be able to separate and identify the desired product from unreacted starting materials and key impurities.

Table 1: Key Analytes in the LC-MS Analysis of a Suzuki Coupling Reaction with this compound

Compound NameStructureMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
This compoundthis compound170.40171.04
Ar-X (e.g., Iodobenzene)Iodobenzene204.01204.91
3-Chloro-5-methyl-1,1'-biphenyl (Product with Iodobenzene)3-Chloro-5-methyl-1,1'-biphenyl202.67203.07
3,3'-Dichloro-5,5'-dimethyl-1,1'-biphenyl (Homocoupling Product)3,3'-Dichloro-5,5'-dimethyl-1,1'-biphenyl251.14251.05

Comparative LC-MS Methods

The choice of LC column and mobile phase is critical for achieving optimal separation of the reaction components. Reverse-phase chromatography is the most common approach for this class of compounds.

Table 2: Comparison of LC-MS Methods for Suzuki Coupling Product Analysis

ParameterMethod A: Fast GradientMethod B: High Resolution
LC Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B in 5 min20-80% B in 15 min
Flow Rate 0.5 mL/min0.3 mL/min
Column Temp. 40 °C45 °C
Injection Vol. 2 µL1 µL
MS Detector ESI PositiveESI Positive
Scan Range 100-500 m/z100-500 m/z
Pros High throughput, suitable for reaction monitoring.Better separation of closely eluting isomers and impurities.
Cons Potential for co-elution of minor impurities.Longer analysis time.

Experimental Protocols

A generalized experimental protocol for the LC-MS analysis of a Suzuki coupling reaction mixture is provided below.

Sample Preparation

Accurate and reproducible sample preparation is crucial for reliable LC-MS analysis.[2]

  • Reaction Quenching: At the desired time point, a small aliquot (e.g., 50 µL) of the reaction mixture is taken.

  • Quenching Solution: The aliquot is immediately diluted in a larger volume (e.g., 1 mL) of a suitable solvent mixture, such as acetonitrile/water (1:1 v/v) containing an internal standard if quantitative analysis is desired.[3] This dilution stops the reaction and prepares the sample for analysis.

  • Filtration: The diluted sample should be filtered through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[2]

  • Further Dilution: Depending on the concentration of the reaction mixture, further dilution may be necessary to avoid detector saturation. Analyte concentrations for LC-MS are typically in the range of 10-100 µg/mL.[2]

LC-MS Analysis

The prepared sample is then injected into the LC-MS system. The parameters outlined in Table 2 can be used as a starting point for method development. The mass spectrometer will monitor for the expected [M+H]⁺ ions of the starting materials, product, and potential byproducts as listed in Table 1 .

Workflow for LC-MS Analysis of Suzuki Coupling Products

The following diagram illustrates the overall workflow from the chemical reaction to data analysis.

Suzuki_LCMS_Workflow cluster_reaction Suzuki Coupling Reaction cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_interpretation Data Interpretation BoronicAcid This compound ReactionVessel Reaction Mixture BoronicAcid->ReactionVessel ArylHalide Aryl Halide (Ar-X) ArylHalide->ReactionVessel Catalyst Pd Catalyst & Base Catalyst->ReactionVessel Quenching Quench Aliquot ReactionVessel->Quenching Dilution Dilute & Add IS Quenching->Dilution Filtration Filter (0.22 µm) Dilution->Filtration LC LC Separation (Reverse Phase) Filtration->LC MS MS Detection (ESI+) LC->MS Data Data Acquisition MS->Data Chromatogram Peak Integration (Chromatogram) Data->Chromatogram MassSpectra Mass Spectra Analysis Data->MassSpectra Reporting Quantification & Reporting Chromatogram->Reporting MassSpectra->Reporting

Caption: Workflow from Suzuki coupling reaction to LC-MS data analysis.

Conclusion

LC-MS is a powerful and versatile technique for the analysis of Suzuki coupling reaction mixtures. By selecting an appropriate LC method, researchers can effectively separate the desired product from starting materials and byproducts. The high sensitivity and selectivity of mass spectrometry allow for confident identification and quantification of all components. The protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing robust analytical methods for Suzuki coupling products derived from this compound.

References

A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds between aryl moieties. The choice of catalyst is paramount to the success of these reactions, influencing yield, reaction time, and functional group tolerance. This guide provides a comparative analysis of various palladium catalysts suitable for the coupling of (3-Chloro-5-methylphenyl)boronic acid with aryl halides, a common transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications. While direct comparative studies on this specific boronic acid are limited, this guide consolidates information on widely used catalysts and provides a representative experimental protocol.

Comparative Analysis of Common Palladium Catalysts

The selection of an appropriate catalyst system is critical for achieving high yields and reaction efficiency. Below is a summary of common palladium catalysts used for Suzuki-Miyaura coupling reactions, with a focus on their general applicability to substrates like this compound.

Catalyst SystemGeneral Characteristics & AdvantagesTypical Substrate ScopeDisadvantages
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))- Well-established and commercially available.- Effective for a range of aryl bromides and iodides. [1]Aryl and vinyl bromides/iodides.- May require higher temperatures and longer reaction times.<[1]br>- Lower activity for less reactive aryl chlorides.<[2]br>- Phosphine ligands can be sensitive to air and moisture. [1]
Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, SPhos)- Highly active for a broad range of substrates.- Buchwald ligands are bulky and electron-rich, promoting oxidative addition.<[1][3]br>- Effective for challenging couplings, including those with aryl chlorides. [1][4]Aryl and vinyl chlorides, bromides, iodides, and triflates, including sterically hindered substrates. [1]- Higher cost of ligands compared to traditional phosphines.
Palladacycle Precatalysts (e.g., Buchwald G2, G3 Precatalysts)- Air- and moisture-stable, making them easy to handle.- Highly active, allowing for low catalyst loadings.<[5]br>- Rapid formation of the active catalytic species.Broad scope, including electron-rich and electron-poor aryl and heteroaryl chlorides, bromides, and iodides. [5]- Can be more expensive than simple palladium salts.
Pd/C (Palladium on Carbon)- Heterogeneous catalyst, allowing for easy removal by filtration.- Can be recycled and reused.Generally used for aryl bromides and iodides.- Often requires higher temperatures and longer reaction times.- Can exhibit lower activity and selectivity compared to homogeneous catalysts.
Ligandless Palladium Catalysts (e.g., Pd(OAc)₂)- Simple and cost-effective.- Can be effective for activated aryl halides.Primarily for activated aryl bromides and iodides.- Generally not effective for unactivated aryl chlorides.- May require higher catalyst loadings.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a highly active palladacycle precatalyst. This method is representative of modern cross-coupling techniques that are efficient and broadly applicable. [6][7] Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • XPhos Pd G2 (Palladacycle precatalyst)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), XPhos Pd G2 (0.02 equiv.), and potassium phosphate (2.0 equiv.).

  • Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Solvent Addition: Anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) are added via syringe.

  • Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The mixture is then washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Process and Comparison

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the protocol.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Aryl Halide - Boronic Acid - Catalyst - Base B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Add Degassed Solvents B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool to RT & Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Biaryl Product I->J

Caption: A flowchart of the Suzuki-Miyaura coupling experimental procedure.

Catalyst Selection Logic

The choice of catalyst is a critical decision in planning a Suzuki-Miyaura coupling. The following diagram outlines the logical considerations for selecting an appropriate catalyst system.

G Catalyst Selection Logic for Suzuki-Miyaura Coupling A Substrate Reactivity B Aryl Chloride A->B C Aryl Bromide/Iodide A->C G High Activity Catalyst Required (e.g., Buchwald Ligands, Palladacycles) B->G H Standard Catalysts May Suffice (e.g., Pd(PPh3)4) C->H D Steric Hindrance I Bulky Ligands Recommended D->I E Functional Group Tolerance J Consider Mild Conditions & Robust Catalyst E->J F Cost & Scalability K Evaluate Catalyst Loading & Cost F->K

Caption: A decision-making diagram for selecting a suitable Suzuki-Miyaura catalyst.

References

Spectroscopic Analysis of (3-Chloro-5-methylphenyl)boronic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of (3-Chloro-5-methylphenyl)boronic acid. Due to the limited availability of direct spectroscopic data for this specific compound in public databases, this guide leverages data from structurally related analogs: 3-chlorophenylboronic acid and 3-methylphenylboronic acid. This comparative approach allows for an estimation and understanding of the expected spectral features of this compound, providing a valuable resource for researchers in compound identification and characterization.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 3-chlorophenylboronic acid and 3-methylphenylboronic acid. These compounds represent the two key structural motifs of the target compound, this compound.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
3-Chlorophenylboronic acidDMSO-d₆8.05 (s, 1H), 7.89 (d, J=7.6 Hz, 1H), 7.51 (d, J=7.6 Hz, 1H), 7.42 (t, J=7.6 Hz, 1H)
3-Methylphenylboronic acidDMSO-d₆7.63-7.59 (m, 2H), 7.20-7.15 (m, 2H), 2.29 (s, 3H)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
3-Chlorophenylboronic acidDMSO-d₆137.3, 133.8, 130.3, 129.9, 128.9, 126.3
3-Methylphenylboronic acidDMSO-d₆137.9, 134.1, 130.8, 128.0, 127.5, 21.2

Table 3: Infrared (IR) Spectroscopy Data

CompoundMajor Peaks (cm⁻¹)
3-Chlorophenylboronic acid3300-2700 (O-H stretch, broad), 1600 (C=C stretch), 1350 (B-O stretch), 1100 (C-Cl stretch)
3-Methylphenylboronic acid3300-2700 (O-H stretch, broad), 2920 (C-H stretch), 1605 (C=C stretch), 1355 (B-O stretch)

Table 4: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
3-Chlorophenylboronic acidESI157.0
3-Methylphenylboronic acidESI137.1

Experimental Protocols

The data presented above is typically acquired using the following standard experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the boronic acid sample are dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: Proton NMR spectra are acquired to determine the number, environment, and coupling of protons.

  • ¹³C NMR: Carbon-13 NMR spectra are acquired to identify the number and types of carbon atoms.

  • Data Processing: The raw data is processed using specialized software to obtain the final spectrum, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to specific functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like boronic acids.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: An ion detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a phenylboronic acid derivative.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Phenylboronic Acid Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound based on a comparative analysis of its core structural components. Researchers can use this information to aid in the identification and characterization of this and other related boronic acid derivatives.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management and disposal of chemical reagents such as (3-Chloro-5-methylphenyl)boronic acid are fundamental to ensuring a safe and compliant laboratory environment. Adherence to established protocols for chemical waste not only mitigates risks to personnel and the environment but also upholds the integrity of research operations. This guide provides essential, step-by-step instructions for the safe disposal of this compound, in line with best practices in laboratory safety and chemical handling.

This compound requires careful handling due to its potential hazards. It is known to be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] Therefore, treating it as hazardous waste is a critical first step in its disposal lifecycle.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a laboratory coat.[1][3][4] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5]

Hazard and Precautionary Data

The following table summarizes the hazard classifications for this compound and related phenylboronic acids.

Hazard ClassificationCategoryHazard StatementPrecautionary Statements
Acute toxicity, oralCategory 4H302: Harmful if swallowedP264, P270, P301+P312, P330, P501[6]
Acute toxicity, dermalCategory 4H312: Harmful in contact with skinP280, P302+P352, P312, P322, P363, P501
Acute toxicity, inhalationCategory 4H332: Harmful if inhaledP261, P271, P304+P340, P312, P501
Skin irritationCategory 2H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362[2][3]
Eye irritationCategory 2AH319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313[2][3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405, P501[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4][5]

1. Waste Characterization and Segregation:

  • All chemical waste must be properly characterized. This compound waste should be segregated from other waste streams.[5]

  • Crucially, never mix boronic acids with strong oxidizing agents, strong acids, or strong bases, as this could lead to dangerous reactions. [3][7]

2. Waste Collection:

  • Solid Waste: Collect unused this compound or contaminated solid materials (e.g., weighing paper, contaminated gloves) in a designated, sealable container clearly labeled as "Hazardous Waste".[4][5]

  • Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[5]

  • Labeling: The waste container must be clearly and accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution’s Environmental Health and Safety (EHS) office.[4][5]

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[5]

4. Disposal of Empty Containers:

  • Empty containers of this compound must be properly decontaminated to remove residual chemicals before disposal.[5]

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol). The first rinsate must be collected and disposed of as hazardous waste.[5]

  • Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[5]

  • Final Disposal of the Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[5]

Spill Management Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. Avoid breathing in dust.[1][4]

  • Personal Protection: Don the appropriate PPE, including a respirator if dust is present.[1]

  • Containment: Prevent the spill from spreading and ensure it does not enter drains.[1][4]

  • Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[1][8]

  • Decontamination: Clean the spill area thoroughly.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Labeling cluster_final_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated is_solid Solid Waste? waste_generated->is_solid solid_waste Unused solid, contaminated paper, gloves is_solid->solid_waste Yes liquid_waste Solution containing the compound is_solid->liquid_waste No collect_solid Collect in a labeled, sealable 'Hazardous Solid Waste' container solid_waste->collect_solid collect_liquid Collect in a labeled, sealable 'Hazardous Liquid Waste' container liquid_waste->collect_liquid labeling Label Container: 'Hazardous Waste' ' this compound' collect_solid->labeling collect_liquid->labeling store Store in a designated, secure, and ventilated area labeling->store ehs_pickup Arrange for pickup by EHS or licensed waste disposal service store->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Decision-making workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling (3-Chloro-5-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (3-Chloro-5-methylphenyl)boronic acid (CAS No. 913836-14-3). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Immediate Safety Information

This compound and its analogs are classified as hazardous substances. Based on data for similar compounds, it is harmful if swallowed, in contact with skin, or inhaled.[1][2] It can also cause skin and serious eye irritation and may lead to respiratory irritation.[3][4] All handling operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure risk.[1][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This is based on guidelines for handling similar hazardous chemicals.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles conforming to EN166 or NIOSH (US) standards are required.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves before use and dispose of contaminated gloves properly.[1]
Body Protection A lab coat must be worn. Ensure it is buttoned and fits properly to cover as much skin as possible.
Respiratory A NIOSH/MSHA-approved respirator is necessary if dust formation is likely or if working outside of a fume hood.[5] Respiratory protection is required when dusts are generated.[5]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment, including a calibrated scale, weighing paper, and appropriate glassware, inside the hood.

  • Weighing : Carefully weigh the desired amount of this compound on weighing paper using an analytical balance within the fume hood. Avoid creating dust.

  • Transfer : Transfer the weighed solid to the reaction vessel. If any material is spilled, clean it up immediately following the spill response protocol.

  • Dissolution : If dissolving the compound, add the solvent slowly to the vessel containing the boronic acid.

  • Post-Handling : After use, tightly close the container and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[6]

  • Decontamination : Clean all used glassware and equipment. Dispose of any contaminated disposable materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[5]

  • Solid Waste : Collect unused this compound and any contaminated solid materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Collect solutions containing this compound in a separate, clearly labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted.

  • Disposal Method : A licensed professional waste disposal service should be contacted to dispose of this material.[1] One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][6]

  • Empty Containers : Handle uncleaned containers as you would the product itself.[5]

Workflow and Safety Diagram

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.